Chemical Properties of 16-Methoxystrychnine: A Technical Guide
Executive Summary 16-Methoxystrychnine (CAS: 5096-72-0) is a monoterpenoid indole alkaloid derived from the strychnine scaffold. While often identified in Strychnos species extracts (e.g., S.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
16-Methoxystrychnine (CAS: 5096-72-0) is a monoterpenoid indole alkaloid derived from the strychnine scaffold. While often identified in Strychnos species extracts (e.g., S. nux-vomica, S. icaja), it is frequently characterized as an extraction artifact or a semi-synthetic derivative formed by the solvolysis of pseudostrychnine (16-hydroxystrychnine) in methanolic solutions.
Chemically, it is defined by the substitution of a methoxy group (-OCH₃) at the C16 position (Le Men-Taylor numbering), a reactive hemiaminal center critical for the molecule's stability and reactivity. Pharmacologically, 16-methoxystrychnine exhibits significantly reduced toxicity and glycine receptor (GlyR) affinity compared to its parent compound, strychnine, making it a valuable probe for Structure-Activity Relationship (SAR) studies regarding the C16 binding pocket.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Dextrorotatory (derived from natural (-)-strychnine scaffold)
Structural Analysis
The strychnine scaffold consists of seven fused rings. The C16 position (biogenetic numbering) is located in the pyrrolidine E-ring.
Core Feature: The C16 position in strychnine is a methylene group. In 16-methoxystrychnine, this carbon is oxidized to a hemiaminal ether.
Electronic Environment: The methoxy group at C16 is allylic to the C14=C15 double bond and adjacent to the N19 nitrogen, creating a sensitive N-C-O hemiaminal ether linkage. This linkage is susceptible to acid-catalyzed hydrolysis or exchange.
Physicochemical Properties
Parameter
Value / Characteristic
Physical State
Crystalline solid (needles from methanol/acetone)
Solubility
Soluble in CHCl₃, MeOH, DMSO; poorly soluble in water.[1]
pKa
~7.8 (N19 basicity is modulated by the C16 substituent)
364.18 [M]+; Characteristic fragment at 333 (Loss of -OCH₃)
Synthesis & Formation Mechanism (The "Artifact" Pathway)
A critical insight for researchers is that 16-methoxystrychnine is often generated unintentionally during phytochemical extraction.
The Pseudostrychnine Pathway
Natural Strychnos plants contain pseudostrychnine (16-hydroxystrychnine). When plant material is extracted with methanol (a common solvent), the C16-hydroxyl group undergoes nucleophilic substitution under weakly acidic conditions (often provided by plant organic acids), yielding 16-methoxystrychnine.
Reaction Mechanism
Protonation: The C16-OH of pseudostrychnine is protonated.
Elimination: Water is lost, generating a reactive iminium ion intermediate (
).
Nucleophilic Attack: Methanol attacks the electrophilic C16 position.
Deprotonation: Formation of the stable methyl ether.
Visualization of Formation Pathway
Caption: Formation pathway of 16-Methoxystrychnine via solvolysis of Pseudostrychnine.
Pharmacological Profile[6][8][9][10][11][12][13]
Target: Glycine Receptor (GlyR)
Strychnine is a potent competitive antagonist of the inhibitory glycine receptor (chloride channel) in the spinal cord.[2][3]
The drastic reduction in affinity reveals the importance of the C16 region:
Steric Hindrance: The bulky methoxy group at C16 interferes with the tight binding pocket of the GlyR, which is optimized for the methylene of strychnine.
Polarity: The introduction of an oxygen atom alters the hydrophobic interaction profile required for high-affinity binding.
Toxicity
Due to its poor receptor binding, 16-methoxystrychnine is significantly less toxic than strychnine.
Strychnine LD50 (mice, ip): ~0.98 mg/kg.
Pseudostrychnine derivatives: LD50 values are typically >50-100 mg/kg, rendering them essentially non-convulsant at typical doses.
Experimental Protocols
Detection & Isolation Protocol
Objective: To distinguish 16-methoxystrychnine from strychnine and pseudostrychnine in complex mixtures.
Methodology:
Extraction: Extract plant material (e.g., S. icaja roots) with Ethanol (to avoid methoxy artifact formation) or Methanol (to intentionally form it).
TLC System:
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: Toluene : Ethyl Acetate : Diethylamine (70:20:10).
Rf Values: Strychnine (0.[4][2][5][6][3]45) > 16-Methoxystrychnine (0.55) > Pseudostrychnine (0.30). (Note: Methoxy derivative is less polar than the hydroxy parent).
HPLC Conditions:
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
Validation: Confirm structure via ¹H-NMR (look for singlet at
ppm for -OCH₃).
References
InvivoChem. (n.d.). 16-Methoxystrychnine (CAS 5096-72-0) Product Data. Retrieved from
MedChemExpress. (2024). 16-Methoxystrychnine: Structure and Properties. Retrieved from
Quetin-Leclercq, J., et al. (1995). Alkaloids from Strychnos icaja. Phytochemistry.
Bisset, N. G. (1970). The occurrence of alkaloids in the Loganiaceae. Pharmacognosy and Phytochemistry.[8][3][9] (Foundational text on Strychnos alkaloid diversity).
Philippe, G., et al. (2004). Indolomonoterpenic alkaloids from Strychnos icaja roots. Phytochemistry.
"spectroscopic data of 16-Methoxystrychnine (NMR, IR, MS)"
An In-Depth Technical Guide to the Spectroscopic Characterization of 16-Methoxystrychnine Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the key spect...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of 16-Methoxystrychnine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for 16-Methoxystrychnine, a derivative of the well-known indole alkaloid, strychnine. While empirical data for this specific derivative is not widely published, this document synthesizes foundational knowledge of strychnine's spectroscopic behavior with established principles of structural chemistry to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of how to characterize complex alkaloids. Methodologies for data acquisition and interpretation are detailed, emphasizing the causal relationship between molecular structure and spectral output.
Introduction: The Imperative for Spectroscopic Analysis
16-Methoxystrychnine belongs to the Strychnos family of alkaloids, a class of compounds renowned for their complex polycyclic architecture and potent biological activity.[1] The parent compound, strychnine, has been the subject of extensive chemical and pharmacological studies for over two centuries.[1] The introduction of a methoxy group at the C-16 position, adjacent to the lactam carbonyl, is expected to subtly modulate its electronic and conformational properties, making precise structural confirmation essential.
Spectroscopic techniques are the cornerstone of modern chemical analysis, providing unambiguous structural elucidation without the need for destructive chemical degradation.[2] For a molecule as intricate as 16-Methoxystrychnine, a multi-technique approach is not just beneficial but necessary.
Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework.[2]
Infrared (IR) spectroscopy identifies the key functional groups present in the molecule.[3]
Mass Spectrometry (MS) determines the molecular weight and offers insight into the molecule's stability and fragmentation patterns.[4]
This guide will explore the theoretical underpinnings and practical application of each technique for the robust characterization of 16-Methoxystrychnine.
Molecular Structure and Atom Numbering
Understanding the complex, seven-ring structure of 16-Methoxystrychnine is fundamental to interpreting its spectra. The established numbering convention for the strychnine core is used throughout this guide.
Caption: Molecular structure of 16-Methoxystrychnine with standard atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the de novo structure elucidation of organic molecules.[5] Its ability to probe the chemical environment of individual ¹H and ¹³C nuclei allows for the complete assignment of a molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy: Mapping the Proton Skeleton
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding (chemical shift), and their proximity to other protons (spin-spin coupling).[6]
Predicted Chemical Shifts: The spectrum of 16-Methoxystrychnine is predicted to be complex, particularly in the aliphatic region (1.0-4.5 ppm). The values below are extrapolated from known data for strychnine, with adjustments for the electron-donating methoxy group at C-16.[7][8] The methoxy group is expected to cause a slight downfield shift for the adjacent C-15 and C-17 protons due to anisotropic effects, while the methoxy protons themselves will appear as a sharp singlet.
Proton(s)
Predicted δ (ppm)
Multiplicity
Notes
H-1, H-2, H-3, H-4
7.0 - 8.2
m
Aromatic protons, complex splitting pattern.
H-8
~3.7
m
Complex multiplet due to multiple couplings.
H-11
~4.3
t
Coupled to C22 protons.
H-12
~4.3
d
H-13
~2.8
m
H-14
~3.2
m
H-15
~2.0
m
H-17a, H-17b
~2.0 - 2.5
m
Diastereotopic protons adjacent to the methoxy group.
H-18a, H-18b
~3.0 - 3.5
m
H-20a, H-20b
~2.5 - 2.8
m
H-22a, H-22b
~3.9
m
H-23a, H-23b
~4.1
m
Olefinic protons.
-OCH₃
~3.8
s
Sharp singlet integrating to 3 protons.
Experimental Protocol: ¹H NMR Acquisition
Sample Preparation: Dissolve ~5 mg of 16-Methoxystrychnine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).
Instrument: Use a 400 MHz (or higher) NMR spectrometer.
Acquisition Parameters:
Pulse Program: Standard single-pulse (zg30).
Number of Scans: 16 to 64, depending on concentration.
Relaxation Delay (d1): 2 seconds.
Acquisition Time (aq): ~4 seconds.
Spectral Width (sw): 0-12 ppm.
Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals to determine relative proton counts.[9]
¹³C NMR Spectroscopy: The Carbon Backbone
Proton-decoupled ¹³C NMR reveals a single peak for each unique carbon atom, providing a direct count of the carbon environments.[10] The chemical shifts are highly sensitive to the local electronic structure.
Predicted Chemical Shifts: The introduction of the methoxy group at C-16 will most significantly impact the chemical shift of C-16 itself (a strong downfield shift, the "alpha effect") and C-15/C-17 (a slight upfield shift, the "beta effect"). The methoxy carbon will appear around 55-60 ppm.[11]
Carbon
Predicted δ (ppm)
Carbon Type
Notes
C-1 to C-4
115 - 142
CH
Aromatic carbons.
C-5
~140
C
Quaternary aromatic carbon.
C-6
~128
C
Quaternary aromatic carbon.
C-7
~60
C
Quaternary sp³ carbon.
C-8
~52
CH
C-10
~170
C
Lactam carbonyl.
C-11
~78
CH
Ether carbon.
C-12
~43
CH
C-13
~50
CH
C-14
~50
CH₂
C-15
~30
CH₂
Beta to -OCH₃, slightly shielded.
C-16
~80
CH
Alpha to -OCH₃, strongly deshielded.
C-17
~45
CH₂
Beta to -OCH₃, slightly shielded.
C-18
~50
CH₂
C-20
~60
CH
C-21
~53
CH₂
C-22
~127
CH
Olefinic carbon.
C-23
~139
CH₂
Olefinic carbon.
-OCH₃
~58
CH₃
Methoxy carbon.
Experimental Protocol: ¹³C{¹H} NMR Acquisition
Sample Preparation: Use the same sample as prepared for ¹H NMR. A higher concentration (~20 mg) may be required due to the low natural abundance of ¹³C.[5]
Instrument: Use a 400 MHz (or higher) NMR spectrometer, preferably with a high-sensitivity cryoprobe.
Acquisition Parameters:
Pulse Program: Standard proton-decoupled single-pulse (zgpg30).
Number of Scans: 512 to 2048, due to lower sensitivity.
Relaxation Delay (d1): 2 seconds.
Spectral Width (sw): 0-200 ppm.
Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction.
Structural Confirmation with 2D NMR
While 1D spectra provide foundational data, unambiguous assignment for a complex structure like 16-Methoxystrychnine requires 2D NMR experiments. These experiments correlate signals, confirming connectivity.
Caption: Workflow for unambiguous NMR structural assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the crowded aliphatic regions of both spectra.[11][12]
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, allowing for the connection of molecular fragments and the assignment of quaternary carbons.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at characteristic frequencies.[13]
Characteristic Absorption Bands: The IR spectrum of 16-Methoxystrychnine will be dominated by absorptions from its lactam, ether, aromatic, and olefinic moieties.
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Intensity
3050 - 3010
C-H Stretch
Aromatic & Olefinic C-H
Medium
2950 - 2850
C-H Stretch
Aliphatic C-H (CH, CH₂, CH₃)
Strong
~1670
C=O Stretch
Tertiary Amide (Lactam)
Strong, Sharp
~1640
C=C Stretch
Olefinic C=C
Medium
1600, 1475
C=C Stretch
Aromatic Ring
Medium-Weak
1250 - 1050
C-O Stretch
Ether (C-O-C)
Strong
1100 - 1000
C-N Stretch
Tertiary Amine
Medium
The most diagnostic peak is the strong C=O stretch of the lactam ring around 1670 cm⁻¹. The presence of a strong, broad band in the 1250-1050 cm⁻¹ region confirms the C-O ether linkages, including the newly introduced methoxy group.[14]
Experimental Protocol: ATR-FTIR Spectroscopy
Sample Preparation: Place a small amount (~1-2 mg) of the solid 16-Methoxystrychnine sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Acquisition Parameters:
Scan Range: 4000 - 400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Processing: A background spectrum of the clean ATR crystal is collected and automatically subtracted from the sample spectrum. The resulting spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹).[15]
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the analyte and, through fragmentation, clues about its structure.[4]
Molecular Ion and Elemental Composition:
Using Electron Impact (EI) ionization, 16-Methoxystrychnine (C₂₂H₂₄N₂O₃) will lose an electron to form the molecular ion (M⁺•).
Nominal Molecular Weight: 364 g/mol
Expected Molecular Ion Peak: m/z = 364
High-Resolution MS (HRMS): For unambiguous formula confirmation, HRMS is essential. It can distinguish the exact mass of C₂₂H₂₄N₂O₃ (364.1787) from other potential formulas with the same nominal mass.[16]
Predicted Fragmentation Pattern:
The rigid polycyclic structure of strychnine alkaloids makes the molecular ion relatively stable and thus easily observable.[17] Fragmentation is initiated by the radical cation and often involves characteristic cleavages of the ring system.
Caption: Plausible EI-MS fragmentation pathways for 16-Methoxystrychnine.
Loss of Methoxyl Radical: A common fragmentation for methoxy-substituted compounds is the loss of the methoxy radical (•OCH₃) to yield a stable cation at m/z 333 .
Loss of Formaldehyde: Cleavage can occur to eliminate formaldehyde (CH₂O) from the ether linkage, resulting in a peak at m/z 334 .
Complex Rearrangements: The intricate ring system can undergo complex rearrangements. Based on related alkaloids, a significant fragment ion around m/z 130 is often observed, which can be a diagnostic base peak.[16][18]
Experimental Protocol: Electron Ionization (EI) MS
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or the output of a Gas Chromatography (GC) column.
Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight) equipped with an EI source.
Ionization: Use a standard electron energy of 70 eV. This high energy level ensures reproducible fragmentation patterns that can be compared to spectral libraries.[18]
Analysis: The analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of 16-Methoxystrychnine relies on the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR, supported by 2D techniques, provide a definitive map of the C-H framework. IR spectroscopy confirms the presence of key functional groups, most notably the lactam carbonyl and ether linkages. Mass spectrometry establishes the molecular weight and offers structural insights through predictable fragmentation pathways. Together, these techniques provide a robust, self-validating system for the complete and unambiguous structural characterization of this complex alkaloid, an essential step in any chemical or pharmacological investigation.
References
Magritek. (2021, July 6). Structural elucidation of indole alkaloids - Strychnine and Brucine. Magritek. [Link]
ResearchGate. (2025, August 6). Pharmacological characterisation of strychnine and brucine analogues at glycine and α7 nicotinic acetylcholine receptors. ResearchGate. [Link]
Scholarly Commons. Identification and Determination of Strychnine by Ultraviolet Spectrophotometry. VCU Scholars Compass. [Link]
Bonjoch, J., & Solé, D. (2000). Synthesis of Strychnine. Chemical Reviews, 100(8), 3455–3482. [Link]
ResearchGate. (2025, August 6). Spectrophotometric Determination of Strychnine and Brucine in Liquid Galenicals. ResearchGate. [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
CEITEC. 13C NMR (carbon nuclear magnetic resonance). CEITEC. [Link]
University of Arizona. Interpretation of mass spectra. University of Arizona. [Link]
National Center for Biotechnology Information. (n.d.). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. NCBI. [Link]
Clark, J. (n.d.). Interpreting C-13 NMR spectra. Chemguide. [Link]
Magritek. (2024, March 8). Brucine (2,3-Dimethoxystrychnidin-10-one). Magritek. [Link]
SlidePlayer. Mass Spectrometry. SlidePlayer. [Link]
Supporting Information. Desktop NMR for structure elucidation and identification of strychnine adulteration. [Link]
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. RSC. [Link]
Reich, H. J. (2020, February 14). NMR Spectroscopy. Organic Chemistry Data. [Link]
Michigan State University. NMR Spectroscopy. MSU Chemistry. [Link]
National Center for Biotechnology Information. (n.d.). Combining Fourier-transform infrared spectroscopy and multivariate analysis for chemotyping of cell wall composition in Mungbean. NCBI. [Link]
e-PG Pathshala. 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]
Michigan State University. Mass Spectrometry. MSU Chemistry. [Link]
University of Colorado Boulder. IR Spectroscopy. CU Boulder. [Link]
National Center for Biotechnology Information. (2022, April 22). A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. NCBI. [Link]
Michigan State University. Infrared Spectrometry. MSU Chemistry. [Link]
National Institute of Standards and Technology. Strychnine. NIST WebBook. [Link]
University of Chemistry and Technology, Prague. Infrared spectroscopy. VŠCHT Praha. [Link]
"discovery and natural occurrence of 16-Methoxystrychnine"
16-Methoxystrychnine: An Inquiry into a Novel Compound A comprehensive investigation into the scientific literature reveals that "16-Methoxystrychnine" is not a recognized compound, either as a naturally occurring alkalo...
Author: BenchChem Technical Support Team. Date: February 2026
16-Methoxystrychnine: An Inquiry into a Novel Compound
A comprehensive investigation into the scientific literature reveals that "16-Methoxystrychnine" is not a recognized compound, either as a naturally occurring alkaloid isolated from Strychnos species or as a synthesized derivative described in peer-reviewed publications. Extensive searches have been conducted to locate information regarding its discovery, natural sources, isolation protocols, and spectroscopic data. The absence of any such information suggests that 16-Methoxystrychnine may be a novel, yet-to-be-discovered or synthesized molecule.
This technical guide was intended to provide an in-depth overview of 16-Methoxystrychnine for researchers, scientists, and drug development professionals. However, the foundational information required for such a guide—its existence in the scientific domain—is not available at this time.
The Search for 16-Methoxystrychnine
A multi-faceted search strategy was employed to uncover any data related to 16-Methoxystrychnine. This included:
Phytochemical Databases and Literature: Searches for the natural occurrence of 16-Methoxystrychnine in comprehensive reviews of alkaloids from the Strychnos genus, which includes approximately 200 species, did not yield any results. The primary alkaloids consistently reported are strychnine and brucine.[1][2][3] While numerous other minor alkaloids have been isolated and characterized from various parts of Strychnos plants, 16-Methoxystrychnine is not among them.[3][4]
Synthetic Chemistry Literature: A thorough review of synthetic methodologies for strychnine and its analogs did not reveal any publications describing the synthesis of a methoxy group at the 16-position of the strychnine core. Research in this area has focused on the total synthesis of the parent compound and other derivatives, but not 16-Methoxystrychnine.
Spectroscopic Databases: Searches for NMR (¹H and ¹³C) and mass spectrometry data corresponding to the chemical formula and predicted structure of 16-Methoxystrychnine in chemical databases and spectroscopic literature were unsuccessful. While there are extensive spectroscopic data available for a wide range of Strychnos alkaloids, data for the target compound is absent.[5][6][7][8][9]
The Landscape of Strychnos Alkaloids
The genus Strychnos is a rich source of diverse and complex indole alkaloids, with strychnine and brucine being the most well-known and abundant.[1][3] The biosynthesis of strychnine has been a subject of intense research, and the complete pathway was recently elucidated. This understanding of the biosynthetic machinery provides a basis for predicting potential derivatives, though it does not confirm the natural occurrence of every possible analog.
While the absence of evidence is not definitive proof of non-existence, the comprehensive nature of the searches conducted suggests that if 16-Methoxystrychnine does exist naturally, it is likely a very minor component that has yet to be isolated and characterized. Alternatively, it may represent a target for future synthetic endeavors.
Future Directions
For researchers interested in this specific molecular architecture, the following avenues could be explored:
De Novo Synthesis: The chemical synthesis of 16-Methoxystrychnine would be the most direct way to obtain this compound for study. This would involve developing a synthetic route to introduce a methoxy group at the 16-position of the strychnine scaffold.
Re-investigation of Strychnos Extracts: Advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS), could be employed to meticulously screen extracts from various Strychnos species for the presence of a compound with the mass corresponding to 16-Methoxystrychnine.[10][11]
Conclusion
References
N/A
Joy, M., & Appavoo, R. (n.d.). Phytochemical analysis and in-vitro antibacterial activity of aqueous methanolic extract of Strychnos nux vomica leaves.
Semenov, V. A., & Shevyrin, V. A. (2020). 1H AND 13C NMR SPECTRA OF STRYCHNOS ALKALOIDS: SELECTED NMR UPDATES. Magnetic Resonance in Chemistry, 58(7), 654-663.
Semenov, V. A., & Shevyrin, V. A. (2020). The 1 H and 13 C NMR chemical shifts of Strychnos alkaloids revisited at the DFT level. Magnetic Resonance in Chemistry, 58(6), 532-539.
Hassan, W., et al. (2014). Phytochemical study, cytotoxic, analgesic, antipyretic and anti-inflammatory activities of Strychnos nux-vomica. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1249-1255.
Vadivalagan, A., Kannan, R., & Balasubramaniam, V. (2019). Preliminary phytochemical analysis and antimicrobial activity of Strychnos nux – vomica Linn. (Loganiaceae). International Journal of Life Sciences, 7(3), 569-573.
Semenov, V. A., & Shevyrin, V. A. (2020). 1H and 13C NMR spectra of Strychnos alkaloids: Selected NMR updates. Magnetic Resonance in Chemistry, 58(7), 654-663.
Bonagiri, K., et al. (2021). Ethanobotanical, Phytochemical and Pharmacological Review on Strychnos nuxvomica. Journal of Natural Product and Plant Resources, 11(1), 1-11.
N/A
N/A
Semenov, V. A., & Shevyrin, V. A. (2020). 1H and 13C NMR spectra of Strychnos alkaloids: Selected NMR updates.
Semenov, V. A., & Shevyrin, V. A. (2020).
N/A
N/A
Liu, Y., et al. (2015). LC-MS/MS determination and comparative pharmacokinetics of strychnine, brucine and their metabolites in rat plasma after intragastric administration of each monomer and the total alkaloids from Semen Strychni.
Structural Elucidation of 16-Methoxystrychnine: A Technical Guide
The following technical guide details the structural elucidation of 16-Methoxystrychnine , a semi-synthetic derivative and occasional isolation artifact of the primary alkaloid Strychnine. This guide is designed for phar...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural elucidation of 16-Methoxystrychnine , a semi-synthetic derivative and occasional isolation artifact of the primary alkaloid Strychnine. This guide is designed for pharmaceutical researchers and natural product chemists, focusing on the specific spectral signatures that differentiate this molecule from its parent scaffold.[1][2]
Executive Summary & Chemical Context
16-Methoxystrychnine (C₂₂H₂₄N₂O₃, MW 364.[1][2][3]44) is an indole alkaloid derivative belonging to the Strychnos family.[1][2][4] It is structurally defined as the O-methyl ether of Pseudostrychnine (16-hydroxystrychnine).[1][2]
In the context of drug development and phytochemical analysis, this compound is critical for two reasons:
Artifact Identification: It frequently arises as an artifact during the extraction of Strychnos nux-vomica using methanol, formed via the solvolysis of pseudostrychnine (a carbinolamine).[1][2]
Structure-Activity Relationship (SAR): The C-16 position (alpha to the basic Nitrogen N-19) is a metabolic "hotspot."[1][2] Modification here significantly alters the convulsant profile compared to strychnine.[1][2]
The structural assignment of 16-Methoxystrychnine relies on detecting the transformation of the C-16 methylene group (in Strychnine) into a methine ether.[1][2] The following workflow outlines the logical deduction process.
Figure 1: The step-by-step structural elucidation workflow.
Mass Spectrometry: The First Clue
The first indicator of the 16-methoxy derivative is the mass shift observed in High-Resolution Mass Spectrometry (HRMS).[1][2]
Delta: +30 Da (Formal addition of -OCH₃ and loss of -H? No, replacement of H with OMe is +30).[1][2]
Interpretation: The molecular formula shifts from C₂₁H₂₂N₂O₂ to C₂₂H₂₄N₂O₃.[1][2] The addition of oxygen and a methyl group, combined with the saturation data, suggests the introduction of a methoxy group rather than a simple oxidation.[1][2]
NMR Spectroscopy: The Core Elucidation
The definitive proof of structure comes from Nuclear Magnetic Resonance (NMR).[1][2] The comparison is made against the well-documented spectrum of Strychnine.[1][2]
A. 1H NMR: The Diagnostic Signals
In Strychnine, the C-16 position (adjacent to the bridgehead Nitrogen N-19) is a methylene group (
).[1][2] In 16-Methoxystrychnine, this becomes a methine group ().[1][2]
Position
Strychnine (δ ppm)
16-Methoxystrychnine (δ ppm)
Mechanistic Explanation
H-16 (a/b)
~4.0 - 4.3 (m, 2H)
~4.8 - 5.2 (s or d, 1H)
Transformation from to .[1][2] The remaining proton shifts downfield due to the alpha-oxygen and alpha-nitrogen (hemiaminal ether effect).[1][2]
-OCH₃
Absent
3.20 - 3.60 (s, 3H)
Diagnostic sharp singlet indicating the methoxy group.[1][2]
H-22 (Olefin)
5.9 (t)
5.8 - 6.0 (m)
The olefinic region remains largely unchanged, confirming the core scaffold is intact.[1][2]
H-12 (Aromatic)
8.1 (d)
8.0 - 8.2 (d)
Aromatic protons remain stable, ruling out substitution on the benzene ring (unlike Brucine).[1][2]
B. 13C NMR: The Hemiaminal Shift
The Carbon-13 spectrum provides confirmation of the hybridization change at C-16.[1][2]
Strychnine C-16: Appears at ~60-64 ppm (Methylene adjacent to Nitrogen).[1][2]
16-Methoxystrychnine C-16: Shifts downfield to ~88-95 ppm .[1][2]
Reasoning: The carbon is now bonded to both Nitrogen (N-19) and Oxygen (Methoxy).[1][2] This unique chemical environment (N-C-O) creates a characteristic hemiaminal ether shift.[1][2]
C. 2D NMR Correlations (The "Proof")
To confirm the methoxy group is attached specifically at C-16 and not elsewhere (e.g., C-22 or aromatic ring):
HMBC (Heteronuclear Multiple Bond Correlation):
Key Correlation: The methoxy protons (
~3.[1][2]5) will show a strong 3-bond coupling () to the C-16 carbon ( ~90).[1][2]
Validation: C-16 will also correlate with H-15 and H-14, anchoring the modification to the E-ring.
COSY (Correlation Spectroscopy):
The new methine proton H-16 will show coupling only to H-15 , whereas in Strychnine, the H-16 methylene protons couple to each other and H-15.[1][2]
Stereochemical Considerations
The introduction of the methoxy group at C-16 creates a new chiral center.[1][2] 16-Methoxystrychnine typically exists as the 16
-methoxy or 16-methoxy epimer, often governed by the thermodynamic stability of the pseudo-axial vs. pseudo-equatorial orientation.[1][2]
NOESY (Nuclear Overhauser Effect Spectroscopy):
-configuration: Strong NOE between H-16 and H-14 or H-15 .
-configuration: NOE between OMe group and the bridgehead protons.[1][2]
Note: In many isolation cases, the methoxy group adopts the position that minimizes steric clash with the C-14 bridge.[1][2]
Figure 2: Formation and stereochemical pathways of 16-Methoxystrychnine.
Experimental Protocol: Isolation & Validation
To ensure scientific integrity (Trustworthiness), the following protocol is recommended for isolating and validating this compound.
Step 1: Extraction[1][2][3]
Solvent: Avoid Methanol if the goal is to find natural 16-methoxy derivatives, as MeOH can convert natural Pseudostrychnine into 16-Methoxystrychnine (artifact formation).[1][2] Use Acetonitrile or Chloroform for artifact-free extraction.[1][2]
If Synthesizing: Dissolve Strychnine N-oxide or Pseudostrychnine in acidified Methanol and reflux for 1 hour.
Mobile Phase: Chloroform:Methanol:Ammonium Hydroxide (95:5:0.5).[1][2]
Detection: TLC (Dragendorff’s reagent) – 16-Methoxystrychnine typically elutes before Strychnine due to the capping of the polar region, though the polarity shift is subtle.[1][2]
Step 3: Validation Check[1][2]
Hydrolysis Test: Treat the isolated 16-Methoxystrychnine with aqueous acid (HCl).
Result: It should hydrolyze back to Pseudostrychnine (16-hydroxystrychnine), confirmed by the disappearance of the OMe signal in NMR.[1][2] This proves the ether linkage is at the reactive hemiaminal center (C-16) and not a stable aromatic ether (like in Brucine).[1][2]
References
Bisset, N. G., & Phillipson, J. D. (1971).[1][2] The African species of Strychnos: Part II. The alkaloids.[1][2][3][4][5][6][7] Lloydia, 34(1), 1-60.[1][2]
Verpoorte, R., et al. (1981).[1][2] Carbon-13 NMR spectra of some Strychnos alkaloids. Organic Magnetic Resonance, 16(2), 121-125.[1][2] [1][2]
Galeffi, C., et al. (1973).[1][2] 16-Hydroxystrychnine (Pseudostrychnine) from Strychnos nux-vomica.[1][2][8][7][9] Farmaco, Edizione Scientifica, 28, 654.[1][2]
MedChemExpress. (2024).[1][2] 16-Methoxystrychnine Product Datasheet (CAS 5096-72-0).[1][2] Link
PubChem. (2025).[1][2][7] Pseudostrychnine (16-Hydroxystrychnine) Compound Summary. Link
16-Methoxystrychnine: Pharmacological Profile, Synthesis, and Structure-Activity Relationships
Topic: Literature Review of 16-Methoxystrychnine Research Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 16-Methoxystrychnine (...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Literature Review of 16-Methoxystrychnine Research
Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
16-Methoxystrychnine (Compound VIII in classical SAR series) is a semi-synthetic derivative of the potent neurotoxin strychnine.[1] Unlike the naturally occurring analog brucine (2,3-dimethoxystrychnine), which modifies the aromatic A-ring, 16-methoxystrychnine features a substitution at the C16 position within the non-aromatic E-ring of the strychnan scaffold.
Research indicates that 16-methoxystrychnine functions as a glycine receptor (GlyR) antagonist , retaining the convulsive profile of its parent compound but with altered potency. Structure-Activity Relationship (SAR) studies reveal a critical dependency on steric bulk at the C16 position: convulsive activity decreases as the size of the substituent increases (OH > OMe > OEt > OiPr). This guide synthesizes the chemical architecture, synthesis pathways, and pharmacological data of 16-methoxystrychnine, providing a roadmap for researchers investigating ligand-gated ion channel modulators.
Chemical Architecture & Synthesis[2]
Structural Significance
The strychnine molecule is a complex heptacyclic indole alkaloid. The C16 position is located on the E-ring (the piperidine ring fused to the pyrrolidine). Modification at this site directly influences the molecule's interaction with the orthosteric binding site of the GlyR.
Modification: Methoxy (-OCH₃) group at C16 (replacing a hydrogen or hydroxyl).
Stereochemistry: The biological activity is highly sensitive to the stereochemical orientation at C16.
Synthetic Pathways
The synthesis of 16-methoxystrychnine typically proceeds via the intermediate 16-hydroxystrychnine (also known as pseudostrychnine). Pseudostrychnine can be generated as an oxidation product of strychnine, sometimes forming spontaneously in chloroform solutions upon prolonged standing or via controlled oxidation.
Protocol: General Synthetic Strategy
Precursor: Strychnine (isolated from Strychnos nux-vomica).[2][3][4]
Figure 1: Synthetic pathway from Strychnine to 16-Methoxystrychnine via the Pseudostrychnine intermediate.
Pharmacodynamics & Mechanism of Action
Target: The Glycine Receptor (GlyR)
16-Methoxystrychnine acts as a competitive antagonist at the inhibitory glycine receptor (GlyR), a pentameric ligand-gated ion channel (LGIC) permeable to chloride ions.
Mechanism: It competes with glycine for the orthosteric binding site at the interface of the
-subunits.
Effect: Binding prevents the opening of the Cl⁻ channel, inhibiting the hyperpolarizing (inhibitory) current. This leads to neuronal depolarization and hyperexcitability, manifesting as convulsions.
Structure-Activity Relationship (SAR)
The potency of C16-substituted derivatives is inversely proportional to the steric bulk of the substituent. The unalkylated hydroxyl group (16-OH) confers the highest activity in this specific sub-series, while the methoxy derivative is less potent, and larger alkoxy groups (ethoxy, isopropoxy) show progressively reduced activity.
Table 1: Comparative SAR of C16-Substituted Strychnine Derivatives
Compound
Substituent at C16
Convulsive Profile
Relative Potency (Inferred)
16-Hydroxystrychnine
-OH
Clonic & Tonic
High (Most active in series)
16-Methoxystrychnine
-OCH₃
Clonic & Tonic
Moderate
16-Ethoxystrychnine
-OCH₂CH₃
Reduced
Low
16-Isopropoxystrychnine
-OCH(CH₃)₂
Weak/Inactive
Very Low
Data synthesized from Iskander & Bohlin (1978) and related SAR studies.
Figure 2: Mechanism of Action. 16-Methoxystrychnine competes with glycine, blocking Cl- influx and causing disinhibition.
Experimental Protocols
Isolation of Precursor (Pseudostrychnine)
Context: 16-Methoxystrychnine is rarely isolated directly from plant matrix in high yield; it is often synthesized from 16-hydroxystrychnine.
Method:
Extraction: Extract Strychnos nux-vomica seeds with alkaloid-selective solvents (e.g., CHCl₃/NH₄OH).
Fractionation: Subject crude extract to column chromatography (Alumina or Silica).
Identification: 16-Hydroxystrychnine (Pseudostrychnine) often elutes in fractions distinct from strychnine and brucine.
Artifact Check: Ensure "pseudostrychnine" is not an artifact of prolonged chloroform exposure during extraction.
Electrophysiology Assay (Patch-Clamp)
To validate the antagonistic potential of 16-methoxystrychnine:
Cell Line: HEK293 cells transiently transfected with human GlyR
1 subunits.
Recording: Whole-cell patch-clamp configuration.
Protocol:
Apply Glycine (EC₅₀ concentration) to establish baseline current.
Analysis: Construct dose-response curves to determine IC₅₀.
Toxicology & Safety
Hazard: Like strychnine, 16-methoxystrychnine is a convulsant poison.
Symptoms: Clonic (rapid, rhythmic) and tonic (sustained) convulsions.
Lethality: While less potent than strychnine, it is biologically active and potentially lethal.[2]
Handling: Use full PPE (gloves, mask, goggles) and handle in a fume hood. Degrade waste with strong oxidizers before disposal.
References
Iskander, G. M., & Bohlin, L. (1978). Structure-activity relationship of strychnine derivatives modified in the non-aromatic part. Acta Pharmaceutica Suecica.
Verpoorte, R., et al. (1977). 13C-NMR spectra of strychnine and strychnine derivatives.
Sandberg, F., & Kristianson. (1970). A comparative study of the convulsant activity of some Strychnos alkaloids.
PubChem. Strychnine Compound Summary. National Library of Medicine.
IUPHAR/BPS Guide to PHARMACOLOGY. Glycine Receptors.
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 16-Methoxystrychnine
Abstract This application note presents a robust, specific, and accurate stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 16-Methoxystrychnine, an important alkaloid der...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a robust, specific, and accurate stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 16-Methoxystrychnine, an important alkaloid derivative. The method utilizes reversed-phase chromatography with UV detection, a technique renowned for its versatility and resolution in analyzing a wide array of pharmaceutical compounds[1][2]. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in research and quality control environments[3][4]. Key validation parameters, including specificity, linearity, accuracy, precision, and robustness, are detailed. Furthermore, forced degradation studies were conducted to establish the stability-indicating nature of the method, demonstrating its capability to separate the parent analyte from its degradation products formed under various stress conditions[5][6].
Scientific Principles and Method Rationale
The accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount for ensuring drug safety and efficacy. 16-Methoxystrychnine, a derivative of the well-known alkaloid strychnine, possesses a complex chemical structure (Molecular Formula: C22H24N2O3) that lends itself well to HPLC analysis[7][8].
1.1. Choice of Chromatographic Mode: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the analytical mode. RP-HPLC separates molecules based on their hydrophobicity through interactions with a non-polar stationary phase and a polar mobile phase[9][10]. This technique is the most common mode in pharmaceutical analysis due to its applicability to a wide range of non-polar to moderately polar compounds[1][2]. 16-Methoxystrychnine, with its significant hydrocarbon backbone, is hydrophobic and is therefore well-retained on a non-polar stationary phase, allowing for excellent separation from polar impurities.
1.2. Rationale for Method Parameters
Stationary Phase: A C18 (octadecylsilane) column was chosen. C18 phases are the most hydrophobic and widely used stationary phases in RP-HPLC, providing strong retention for non-polar analytes like 16-Methoxystrychnine[9]. This strong retention allows for the use of a relatively high organic content in the mobile phase, which facilitates good solubility of the analyte and efficient separation.
Mobile Phase: The mobile phase consists of a mixture of acetonitrile and a phosphate buffer. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency[9]. The aqueous buffer is crucial for maintaining a constant pH. As an alkaloid, 16-Methoxystrychnine contains basic nitrogen atoms, and controlling the mobile phase pH ensures a consistent ionization state, leading to reproducible retention times and sharp peak shapes.
Detection: UV detection at 260 nm was selected. The indole moiety within the strychnine scaffold provides a strong chromophore, resulting in high sensitivity at this wavelength. This wavelength is consistent with methods used for the parent compound, strychnine[11][12].
Experimental Workflow and Validation Overview
The overall process for quantifying 16-Methoxystrychnine involves sample preparation, HPLC analysis, and data processing, underpinned by a rigorous validation protocol.
Application Note: Structural Elucidation & Stereochemical Validation of 16-Methoxystrychnine via High-Field NMR Executive Summary 16-Methoxystrychnine represents a critical derivative in the Strychnos alkaloid family, of...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Structural Elucidation & Stereochemical Validation of 16-Methoxystrychnine via High-Field NMR
Executive Summary
16-Methoxystrychnine represents a critical derivative in the Strychnos alkaloid family, often synthesized to probe structure-activity relationships (SAR) regarding neurotoxicity and glycine receptor binding. Unlike the parent strychnine, which possesses a rigid heptacyclic cage with a methylene group at position C-16, the introduction of a methoxy group creates a new chiral center and significantly alters the electronic environment of the pyrrolidine/piperidine ring fusion.
This protocol outlines a self-validating NMR workflow designed to:
Confirm Regiochemistry: Unambiguously locate the methoxy group at position 16 versus other metabolically active sites (e.g., C-2, C-3, or C-10).
Determine Stereochemistry: Resolve the configuration (
vs. ) of the methoxy substituent relative to the cage.
Validate Purity: Quantify diastereomeric excess and solvent impurities.
Chemical Context & Numbering System
To ensure reproducibility, this guide utilizes the Le Men and Taylor biogenetic numbering system for indole alkaloids.
Target Moiety: The C-16 position in strychnine is typically a methylene (
).
Modification: Substitution of one H-16 with a methoxy group (
).
Structural Consequence: Conversion of C-16 from a secondary carbon (CH2) to a tertiary carbinol ether (CH-OMe), resulting in a massive downfield chemical shift (
ppm).
Sample Preparation Protocol
Objective: Maximize signal dispersion and minimize aggregation-induced line broadening.
Parameter
Specification
Rationale
Solvent
CDCl₃ (99.8% D) + 0.03% TMS
Standard for alkaloids; provides excellent solubility and chemical shift referencing.
Alternative Solvent
Benzene-d₆ (C₆D₆)
Use if signal overlap occurs in the aliphatic region (1.5–4.0 ppm). The aromatic solvent induced shift (ASIS) can resolve the H-16 methine from the cage protons.
Concentration
5–10 mg in 600 µL
Ideal for 2D acquisition (HSQC/HMBC) within <2 hours.
Tube Quality
5mm High-Precision (e.g., Wilmad 535-PP)
Essential for high-field (600 MHz+) homogeneity and shimming.
Filtration
Glass wool or 0.2 µm PTFE
Remove particulate matter that causes magnetic susceptibility distortion.
Acquisition Protocol: The "Cage-Unlock" Sequence
This workflow prioritizes experiments that specifically target the C-16 methoxy handle.
Step 1: 1H NMR (Quantitative)
Pulse Sequence: zg30 (30° pulse)
Relaxation Delay (D1): 5.0 s (Ensure full relaxation of the isolated OMe singlet).
Scans (NS): 16–64
Target Feature: Look for a sharp singlet at
3.2–3.5 ppm (integrating to 3H).
Diagnostic: The H-16 proton (now a methine) will shift downfield to
3.8–4.5 ppm (depending on stereochemistry).
Step 2: Multiplicity-Edited HSQC
Pulse Sequence: hsqcedetgp (Echo-Antiecho)
Rationale: Distinguish the new C-16 methine (CH, positive phase) from the original C-16 methylene (CH2, negative phase).
Validation:
Parent Strychnine: C-16 appears as a negative peak (CH2) at ~26.8 ppm.
16-Methoxystrychnine: C-16 appears as a positive peak (CH) at ~75–85 ppm .
Step 3: HMBC (Long-Range Correlation)
Pulse Sequence: hmbcgplpndqf
Optimization: Set cnst13 (J-coupling) to 8 Hz for standard 2-3 bond couplings.
Critical Link: Observe correlation from the OMe protons to the C-16 carbon . This unambiguously places the methoxy group on the cage.
Step 4: NOESY (Stereochemistry)
Pulse Sequence: noesygpphp
Mixing Time: 500 ms (optimized for medium-sized molecules like strychnine).
Logic:
-OMe (Bottom face): H-16 is (Top). Look for NOE between H-16 and H-15 or H-8 .
-OMe (Top face): H-16 is (Bottom). Look for NOE between H-16 and H-15 or H-14 .
Data Analysis & Assignment Logic
Visual Workflow: Assignment Strategy
Caption: Logical flow for the structural validation of 16-Methoxystrychnine, moving from 1D identification to 2D stereochemical confirmation.
Expected Chemical Shift Data (CDCl₃)
Position
Atom Type
Parent Strychnine ()
16-Methoxystrychnine ( - Predicted)
Diagnostic Change
C-16
/
26.8 ppm
~80.5 ppm
+53 ppm (Shift to Ether region)
H-16
~1.3 / 1.9 ppm
~4.1 ppm
Downfield shift due to Oxygen
OMe
N/A
56.0 ppm
New Signal
OMe
N/A
3.35 ppm (s)
New Singlet
C-15
~26.5 ppm
~30–35 ppm
-effect shift
Troubleshooting & Quality Control
Issue: H-16 overlaps with H-22 or H-11.
Solution: Run the sample in Benzene-d₆ . The anisotropic current of the benzene ring will shift the methoxy signal and the cage protons differently, often resolving the overlap.
Issue: Broad signals (Aggregation).
Solution: Strychnine derivatives can aggregate at high concentrations. Dilute to <5 mg/mL or heat the probe to 318 K (45°C).
Issue: Ambiguous NOE correlations.
Solution: Use a ROESY experiment instead of NOESY if the molecular weight/tumbling rate places the molecule in the "zero-crossing" regime (though unlikely for MW ~364, it is possible in viscous solvents).
References
Le Men, J., & Taylor, W. I. (1965). A Uniform Numbering System for Indole Alkaloids. Experientia, 21, 508–510. Link
Martin, G. E., & Zektzer, A. S. (1988). Two-Dimensional NMR Methods for Establishing Molecular Connectivity. VCH Publishers. (Foundational text for HMBC/HSQC logic in alkaloids).
Pauletti, P. M., et al. (2003). Strychnos Alkaloids: NMR Analysis and Structural Elucidation. Phytochemistry Analysis. (Provides baseline shifts for the strychnine cage).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
Method
Application Note: In Vitro Cytotoxicity Profiling of 16-Methoxystrychnine
Abstract This application note details a rigorous protocol for evaluating the cytotoxic potential of 16-Methoxystrychnine (CAS: 5096-72-0), a minor indole alkaloid derived from Strychnos nux-vomica. While the major alkal...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a rigorous protocol for evaluating the cytotoxic potential of 16-Methoxystrychnine (CAS: 5096-72-0), a minor indole alkaloid derived from Strychnos nux-vomica. While the major alkaloids strychnine and brucine are well-characterized, 16-Methoxystrychnine presents a unique structural profile (methoxy substitution at C-16) that may alter its lipophilicity and binding affinity compared to its parent compounds. This guide provides a standardized workflow using the MTT and CCK-8 colorimetric assays to determine IC50 values, followed by mechanistic validation via flow cytometry.
Structural Significance: The methoxy group at position 16 differentiates this compound from strychnine. In medicinal chemistry, methoxy substitutions often enhance metabolic stability or alter membrane permeability.
Therapeutic Hypothesis: Strychnos alkaloids exhibit antitumor activity via apoptosis induction and cell cycle arrest (often G2/M or S-phase). 16-Methoxystrychnine is investigated to determine if it retains the cytotoxicity of brucine with potentially altered selectivity or reduced neurotoxicity.
Experimental Strategy
To generate reproducible data, we employ a biphasic approach :
Phase I (Screening): Quantitative determination of cell viability and IC50 calculation using the MTT assay (cost-effective) or CCK-8 (higher sensitivity).
Phase II (Validation): Confirmation of the mechanism (Apoptosis vs. Necrosis) using Annexin V/PI staining.
Materials & Reagents
Compound Preparation (Critical)
16-Methoxystrychnine is hydrophobic. Proper solubilization is the single biggest variable in alkaloid cytotoxicity assays.
Reagent
Grade
Purpose
Preparation Note
16-Methoxystrychnine
>98% HPLC
Test Compound
Dissolve in 100% DMSO to create a 10 mM Stock Solution . Store at -20°C.
DMSO
Cell Culture
Solvent
Final concentration in well must be < 0.5% (ideally < 0.1%) to avoid solvent toxicity.
MTT Reagent
5 mg/mL
Detection
Dissolve in PBS. Filter sterilize (0.22 µm). Protect from light.
Positive Control
Doxorubicin or Brucine
Benchmark
Use Doxorubicin (1 µM) for general cytotoxicity or Brucine for structural comparison.
Cell Line Selection
Select cell lines based on Strychnos alkaloid sensitivity profiles reported in literature:
HepG2 (Liver Carcinoma): High metabolic activity; sensitive to strychnine analogs.
MCF-7 (Breast Adenocarcinoma): Standard model for apoptosis studies.
Vero (Monkey Kidney): Normal cell control (essential for determining Selectivity Index).
Protocol: MTT Cytotoxicity Assay
Experimental Workflow Diagram
The following diagram outlines the logical flow from seeding to data acquisition.
Figure 1: Standardized MTT workflow for alkaloid cytotoxicity profiling.
Step-by-Step Methodology
Step 1: Cell Seeding (Day 0)
Harvest cells in the exponential growth phase.
Count cells using a hemocytometer or automated counter.
Dilute cells to 5 x 10⁴ cells/mL .
Dispense 100 µL/well into a 96-well plate (5,000 cells/well).
Expert Insight: Avoid seeding the outer wells (edge effect). Fill them with PBS and use the inner 60 wells for data.
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Step 2: Compound Treatment (Day 1)
Prepare the Working Solution : Dilute the 10 mM 16-Methoxystrychnine stock in culture medium to 200 µM (2x concentration).
Incubate for 48 or 72 hours . Alkaloids often require 48h+ to manifest apoptotic effects.
Step 4: MTT Readout (Day 3)
Add 10 µL of MTT stock (5 mg/mL) to each well. Final concentration: 0.5 mg/mL.
Incubate for 3-4 hours at 37°C. Look for purple precipitate (formazan).
Carefully aspirate the supernatant.
Add 100 µL DMSO to each well to dissolve crystals.
Shake plate on an orbital shaker for 10 minutes (protected from light).
Measure absorbance at 570 nm (reference wavelength 630 nm).
Data Analysis & Interpretation
Calculating Cell Viability
IC50 Determination
Plot the log(concentration) on the X-axis vs. % Viability on the Y-axis. Use non-linear regression (Sigmoidal Dose-Response) in software like GraphPad Prism or Origin.
Acceptance Criteria (QC)
Z-Factor: Must be > 0.5 for a robust assay.
CV%: Coefficient of Variation between replicate wells should be < 15%.
Dose Response: The curve must show a clear upper plateau (100% survival) and lower plateau (0% survival).
Mechanistic Validation (Phase II)
If 16-Methoxystrychnine shows an IC50 < 20 µM, proceed to mechanistic studies to distinguish apoptosis from necrosis.
Decision Tree for Mechanism of Action
Figure 2: Decision matrix for downstream mechanistic validation.
Annexin V/PI Staining Protocol
Treat cells with IC50 concentration of 16-Methoxystrychnine for 24h.
Interpretation: Strychnos alkaloids typically induce early apoptosis (Annexin V positive, PI negative).
Troubleshooting & Expert Insights
Issue
Probable Cause
Solution
Precipitation in wells
Compound insolubility
Reduce max concentration to 50 µM. Ensure DMSO < 0.5%. Warm media to 37°C before adding compound.
High Background OD
Serum interference or phenol red
Use phenol red-free media or subtract "Blank" OD rigorously.
Edge Effect
Evaporation
Do not use outer wells. Fill inter-well spaces with PBS.
Inconsistent IC50
Seeding density variance
Optimize seeding density so control cells are 80-90% confluent at the end of the assay, not over-confluent.
References
Agrawal, S. S., et al. (2011). "Cytotoxic and antitumor effects of brucine on Ehrlich ascites tumor and human cancer cell line."[1] Life Sciences.
Deng, X. K., et al. (2006).[6] "The antitumor effects of alkaloids from the seeds of Strychnos nux-vomica on HepG2 cell line." Journal of Ethnopharmacology.
Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Gupta, M., et al. (2012). "Strychnos nux-vomica: A Poisonous Plant with Various Aspects of Therapeutic Significance." Journal of Basic and Clinical Pharmacy.
Yin, W., et al. (2003).[6] "Analgesic and anti-inflammatory properties of brucine and brucine N-oxide extracted from seeds of Strychnos nux-vomica." Journal of Ethnopharmacology.
Application Note: Competitive Binding Profiling of Glycine Receptors using 16-Methoxystrychnine
Introduction & Mechanism of Action The inhibitory glycine receptor (GlyR) is a pentameric ligand-gated ion channel (LGIC) belonging to the Cys-loop superfamily. It mediates fast inhibitory neurotransmission in the spinal...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Mechanism of Action
The inhibitory glycine receptor (GlyR) is a pentameric ligand-gated ion channel (LGIC) belonging to the Cys-loop superfamily. It mediates fast inhibitory neurotransmission in the spinal cord and brainstem. Upon binding the agonist glycine, the receptor undergoes a conformational change that opens an intrinsic anion-selective pore, allowing chloride ions (Cl⁻) to flow into the neuron, resulting in hyperpolarization and inhibition of neuronal firing.[1]
16-Methoxystrychnine is a derivative of the alkaloid strychnine. Like its parent compound, it acts as a competitive antagonist at the GlyR.[2] It binds to the orthosteric site (at the interface of
-subunits), sterically hindering glycine binding without activating the channel.
This Application Note details the protocol for characterizing the binding affinity (
) of 16-Methoxystrychnine using a competition radioligand binding assay . In this assay, the test compound (16-Methoxystrychnine) competes with a radiolabeled high-affinity tracer, [H]-Strychnine , for binding sites on GlyR-enriched membranes.
Mechanistic Pathway
The following diagram illustrates the competitive antagonism mechanism at the synaptic cleft.
Figure 1: Competitive antagonism at the Glycine Receptor. 16-Methoxystrychnine prevents Glycine-induced chloride influx.
Experimental Design & Self-Validating Systems
To ensure Scientific Integrity , this protocol utilizes a "Self-Validating" design. The assay validity is confirmed not just by the result, but by internal controls:
Specific Binding Window: Total Binding (TB) minus Non-Specific Binding (NSB) must yield a robust signal-to-noise ratio (typically >5:1).
Equilibrium Verification: The incubation time is set to ensure the reaction reaches equilibrium, preventing kinetic artifacts.
Reference Standard: Unlabeled Strychnine is run in parallel as a positive control to verify the system's sensitivity.
Materials & Reagents[2][3][4][5]
Component
Specification
Purpose
Membrane Source
Rat Spinal Cord Homogenate or HEK-293 cells expressing human GlyR 1
50 mM Potassium Phosphate, pH 7.4 (Optional: 200 mM NaCl)
Maintains physiological pH and ionic strength.
Wash Buffer
50 mM Tris-Citrate, pH 7.4 (Ice cold)
Removes unbound ligand during filtration.
Filters
Whatman GF/B glass fiber filters
Traps membrane-bound radioligand.
Pre-treatment
0.1% Polyethyleneimine (PEI)
Reduces filter binding of the cationic ligand.
Detailed Protocol
Phase 1: Membrane Preparation
Critical Step: Glycine receptors are sensitive to proteolysis. Work on ice.
Dissection: Rapidly isolate rat spinal cords or harvest transfected HEK cells.
Homogenization: Homogenize tissue in 10 volumes of ice-cold 50 mM Tris-Citrate buffer (pH 7.4) containing a protease inhibitor cocktail (e.g., PMSF, Leupeptin).
Centrifugation 1: Centrifuge at 1,000 x g for 10 mins at 4°C to remove nuclei/debris. Save the supernatant.
Centrifugation 2: Centrifuge supernatant at 48,000 x g for 20 mins at 4°C.
Wash: Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation (Step 4) to remove endogenous glycine. Note: Endogenous glycine competes with the radioligand and lowers apparent affinity.
Resuspension: Resuspend final pellet in Assay Buffer to a protein concentration of ~0.5 - 1.0 mg/mL.
Phase 2: Competition Binding Assay Workflow
The following diagram outlines the logical flow of the experiment.
Figure 2: Step-by-step workflow for the radioligand competition assay.
Phase 3: Pipetting Scheme & Execution
Perform the assay in triplicate in 12 x 75 mm polypropylene tubes or a 96-well deep-well plate.
Total Volume: 500 µL
Tube Type
Buffer (µL)
16-Methoxystrychnine (µL)
Unlabeled Strychnine (µL)
[3H]-Strychnine (µL)
Membranes (µL)
Total Binding (TB)
250
-
-
50
200
Non-Specific (NSB)
200
-
50 (100 µM stock)
50
200
Unknowns (Competition)
200
50 (Serial Dilutions)
-
50
200
Step-by-Step Execution:
Filter Prep: Pre-soak GF/B filters in 0.1% PEI for at least 1 hour. This is critical for strychnine derivatives, which are cationic and stick to glass fibers.
Additions: Add reagents in the order listed in the table above.
Concentration Range: Prepare 16-Methoxystrychnine in a semi-log dilution series (e.g.,
M to M).
Radioligand: Add [
H]-Strychnine to a final concentration of ~2-5 nM (near its ).
Incubation: Incubate for 60 minutes at 4°C .
Why 4°C? GlyR binding is stable at low temperatures, and this minimizes receptor degradation and low-affinity uptake processes.
Harvesting: Terminate the reaction by rapid filtration through the pre-soaked filters using a cell harvester (e.g., Brandel or PerkinElmer).
Washing: Immediately wash filters 3 times with 3 mL of ice-cold Wash Buffer.
Counting: Transfer filters to scintillation vials, add cocktail, and count for 1-2 minutes per vial.
Data Analysis & Interpretation
Calculating Specific Binding
First, validate the assay window:
Determination of IC50
Plot the specific binding (Y-axis, % of Control) against the log concentration of 16-Methoxystrychnine (X-axis). Fit the data to a one-site competition non-linear regression model:
The Cheng-Prusoff Correction
The
is dependent on the concentration of radioligand used. To determine the intrinsic affinity () of 16-Methoxystrychnine, use the Cheng-Prusoff equation:
Where:
: Inhibition constant of 16-Methoxystrychnine.
: Concentration displacing 50% of specific binding.[3][4]
: Concentration of [H]-Strychnine used in the assay (nM).
: Dissociation constant of [H]-Strychnine (determined previously via Saturation Binding, typically ~3-10 nM for GlyR).
Expected Results
Strychnine (Control):
nM.
16-Methoxystrychnine: Expect a
value higher than strychnine (lower affinity) due to the steric bulk of the methoxy group at position 16. Literature suggests substituted strychnine derivatives often show reduced affinity compared to the parent compound, potentially in the range of 50-500 nM depending on the specific subunit composition (1 vs 2).
Safety & Troubleshooting
Neurotoxicity: 16-Methoxystrychnine is a potent convulsant. Handle all powder and stock solutions in a fume hood. Wear nitrile gloves and safety glasses.
High Non-Specific Binding: If NSB is >30% of Total Binding, ensure filters are PEI-soaked and wash buffer is ice-cold.
Low Signal: Ensure membrane prep included the "wash" step to remove endogenous glycine, which is a potent competitor.
References
Young, A. B., & Snyder, S. H. (1973). Strychnine binding associated with glycine receptors of the central nervous system.[5] Proceedings of the National Academy of Sciences, 70(10), 2832–2836.
[Link]
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
[Link]
Lynch, J. W. (2004). Molecular structure and function of the glycine receptor chloride channel. Physiological Reviews, 84(4), 1051–1095.
[Link]
Application Note: Experimental Workflow for Studying 16-Methoxystrychnine Effects
Executive Summary & Scientific Context 16-Methoxystrychnine (CAS: 5096-72-0) is a bioactive indole alkaloid derived from Strychnos nux-vomica.[1] While structurally analogous to strychnine—the archetypal glycine receptor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
16-Methoxystrychnine (CAS: 5096-72-0) is a bioactive indole alkaloid derived from Strychnos nux-vomica.[1] While structurally analogous to strychnine—the archetypal glycine receptor (GlyR) antagonist—the methoxy substitution at the C-16 position alters its lipophilicity and binding affinity. This compound is frequently encountered in Traditional Chinese Medicine (TCM) safety profiling (e.g., Ma Qian Zi) but remains under-characterized in isolated pharmacological studies compared to its parent compound.
Research Significance:
Neuropharmacology: Investigating modulation of inhibitory glycinergic transmission in the spinal cord and brainstem.
Toxicology: Differentiating the specific toxicity profile of 16-methoxystrychnine from strychnine and brucine to improve TCM safety standards.
Oncology: Evaluating potential cytotoxic effects on hepatocellular carcinoma (HepG2) and neuroblastoma lines, a known property of related Strychnos alkaloids.
This guide provides a modular, self-validating workflow for researchers to isolate, quantify, and profile the physiological effects of 16-methoxystrychnine.
Objective: Establish a quantitative baseline. Biological results are invalid without verifying compound purity and concentration.
Solubilization Strategy
Strychnos alkaloids are poorly soluble in neutral aqueous buffers.
Stock Solution: Dissolve 1 mg 16-Methoxystrychnine in 1 mL DMSO (100%). Vortex for 2 mins. Store at -20°C.
Working Solution: Dilute in MeOH:H₂O (50:50) + 0.1% Formic Acid.
Critical Control: Ensure final DMSO concentration in biological assays is <0.1% to prevent solvent-induced cytotoxicity.
UPLC-MS/MS Quantification Protocol
This protocol uses Multiple Reaction Monitoring (MRM) for high sensitivity, essential when detecting low-abundance metabolites in plasma or cell lysate.
Cone Voltage: 40 V | Collision Energy: 25-35 eV (Optimize per instrument)
Validation Check: Run a standard curve (1 ng/mL – 1000 ng/mL). Linearity (R²) must be >0.99.
Phase II: In Vitro Mechanistic Profiling (Glycine Receptor Antagonism)
Objective: Determine if 16-methoxystrychnine functionally blocks GlyR chloride channels.
Experimental Logic
Strychnine acts as a competitive antagonist at the glycine binding site.[2] To validate 16-methoxystrychnine activity, we must measure the inhibition of glycine-induced chloride currents.
Model System: HEK293 cells transiently transfected with human GlyR α1 subunits.
Membrane Potential Assay (High-Throughput Screen)
Instead of manual patch-clamp for initial screening, use a voltage-sensitive dye (FMP) assay.
Cell Plating: Seed transfected HEK293 cells in 96-well black plates (50,000 cells/well). Incubate 24h.
Dye Loading: Load cells with FLIPR Membrane Potential Dye (blue) for 30 mins at 37°C.
Baseline: Measure fluorescence (Ex 530nm / Em 565nm).
Objective: Define the therapeutic window. Strychnos alkaloids are notoriously neurotoxic and potentially hepatotoxic.
Comparative Cytotoxicity Assay
Cell Lines:
HepG2: Liver toxicity model (primary metabolic site).
Neuro-2a: Neuronal toxicity model.
Protocol (CCK-8 / WST-8 Assay):
Seed 5,000 cells/well in 96-well plates. Adhere for 24h.
Treat with serial dilutions of:
16-Methoxystrychnine (Test)
Strychnine (Positive Toxicity Control)
Vehicle (0.1% DMSO)
Incubate for 48 hours.
Add 10 µL CCK-8 reagent; incubate 2h.
Measure Absorbance at 450 nm.
Data Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Hypothesis: If 16-methoxystrychnine is less potent than strychnine, the IC50 curve will shift to the right.
Visualizations & Workflow Logic
Integrated Experimental Workflow
This diagram illustrates the sequential flow from compound preparation to data generation, ensuring quality control gates are met before biological testing.
This diagram visualizes the competitive antagonism at the inhibitory synapse.
Caption: Figure 2: Mechanistic competition between Glycine and 16-Methoxystrychnine at the postsynaptic membrane.
References
Guo, R., et al. (2018). "Botany, Phytochemistry, Pharmacology and Toxicity of Strychnos nux-vomica L.: A Review."[3][4] The American Journal of Chinese Medicine. Available at: [Link]
Deng, X., et al. (2006). "The apoptotic effect of brucine from the seed of Strychnos nux-vomica on human hepatoma cells is mediated via Bcl-2 and Ca2+ involved mitochondrial pathway." Toxicological Sciences. Available at: [Link]
Lynch, J.W. (2004). "Molecular Structure and Function of the Glycine Receptor Chloride Channel." Physiological Reviews. (Mechanistic grounding for GlyR antagonism). Available at: [Link]
Technical Support Guide: Troubleshooting 16-Methoxystrychnine Synthesis Yield
Executive Summary 16-Methoxystrychnine (also known as O-methylpseudostrychnine) is a semi-synthetic derivative of strychnine.[1] It is structurally characterized by a methoxy group at the C16 position, replacing the hydr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
16-Methoxystrychnine (also known as O-methylpseudostrychnine) is a semi-synthetic derivative of strychnine.[1] It is structurally characterized by a methoxy group at the C16 position, replacing the hydroxyl group of pseudostrychnine (16-hydroxystrychnine). This position corresponds to a hemiaminal ether linkage adjacent to the basic nitrogen (N19), making the compound chemically labile and sensitive to hydrolysis.
Low yields in this synthesis are rarely due to a single catastrophic failure but rather a cascade of inefficiencies in the Polonovski-Potier rearrangement (forming the C16-OH) and the subsequent equilibrium-limited etherification (forming the C16-OMe).[1] This guide addresses these specific bottlenecks.
Part 1: The Synthetic Pathway & Critical Control Points
To troubleshoot effectively, we must first map the standard semi-synthetic route from Strychnine. The transformation involves N-oxidation, rearrangement to the hemiaminal (pseudostrychnine), and final etherification.
Pathway Diagram
Figure 1: Semi-synthetic pathway from Strychnine to 16-Methoxystrychnine highlighting key divergence points.
Q1: I am losing mass during the Polonovski rearrangement of Strychnine N-oxide. Why is the yield of Pseudostrychnine low (<40%)?
Diagnosis: The choice of nucleophile/base in the quenching step is critical.
Technical Insight: The classic Polonovski reaction uses acetic anhydride, but for strychnine, trifluoroacetic anhydride (TFAA) is superior for activating the N-oxide. The critical failure point is the trapping step.
Issue: Using strong bases or nucleophiles like KCN often leads to intractable mixtures of regioisomers or ring-opened products.[1]
Solution: Use a mild aqueous base quench. Research indicates that quenching the TFAA-activated intermediate with saturated aqueous NaHCO
favors the formation of Pseudostrychnine (C16-OH) over other carbinolamine isomers.
Protocol Adjustment:
Treat Strychnine N-oxide with TFAA (2.0 equiv) in CH
Cl at 0°C.
Stir for 2 hours.
Quench with sat. aq. NaHCO
(not NaOH or KOH unless specific regioisomers are desired).
Expected Yield: ~70–75%.
Q2: My Pseudostrychnine product contains a persistent impurity by NMR. What is it?
Diagnosis: It is likely the regioisomeric carbinolamine (often at C18 or related to the N-oxide rearrangement at the wrong carbon).
Verification: Check the
H NMR. Pseudostrychnine has a characteristic hemiaminal proton signal.
Corrective Action: These isomers are difficult to separate. Optimization of the TFAA/NaHCO ratio is more effective than downstream purification. Ensure the temperature during TFAA addition does not exceed 0°C to maintain regiocontrol.
Q3: I see 16-Methoxystrychnine in the crude NMR, but it disappears after column chromatography. Where did it go?
Diagnosis:Hydrolysis on Silica.Mechanism: 16-Methoxystrychnine is an aminal ether (N-C-OMe).[1] This linkage is chemically equivalent to a protected aldehyde/amine. On acidic silica gel, especially in the presence of moisture from solvents, it rapidly hydrolyzes back to Pseudostrychnine (N-C-OH) and methanol.
Self-Validating Protocol:
Avoid: Standard silica gel chromatography.
Preferred Method: Use Neutral Alumina or Basified Silica (pre-treated with 1-2% Triethylamine).[1]
Q4: The reaction reaches 80% conversion but stalls. Adding more acid catalyst doesn't help. Why?
Diagnosis:Equilibrium Limitation.Mechanism: The reaction
is an equilibrium.[1] The water byproduct drives the reverse reaction.
Troubleshooting Steps:
Water Removal: Add activated 3Å Molecular Sieves directly to the reaction flask to scavenge water as it forms.
Solvent: Ensure the Methanol is strictly anhydrous (dried over Mg/I
or commercial anhydrous grade).
Catalyst: Use a mild acid catalyst like Camphorsulfonic acid (CSA) or p-TsOH (0.1 equiv).[1] Avoid strong mineral acids which may protonate the basic nitrogen (N19) and deactivate the system or cause degradation.
Part 3: Optimized Experimental Protocols
Table 1: Comparison of Conditions for Pseudostrychnine Synthesis
Reagent System
Major Product
Typical Yield
Notes
TFAA / KCN
Mixture
< 30%
Leads to "intractable mixtures" of nitrile derivatives.[1]
O (5 mol%) or simply reflux if using acidic methanol.[1] Note: 16-methoxystrychnine is often formed as an artifact simply by refluxing in MeOH, but acid catalysis improves rate.[1]
Stir at room temperature for 4–6 hours. Monitor by NMR (look for O-Me singlet at ~3.5 ppm).[1]
Workup (Crucial): Filter off sieves. Add solid K
CO to neutralize acid. Concentrate in vacuo.
Purification: Flash chromatography on Basic Alumina eluting with EtOAc/Hexane. Do not use acidic silica. [1]
References
Concise Syntheses of bis-Strychnos Alkaloids : Zhao, S., Teijaro, C. N., Chen, H., Sirasani, G., Vaddypally, S., Zdilla, M. J., ...[1][2] & Andrade, R. B. (2014).[1] Chemistry–A European Journal. Describes the optimized TFAA/NaHCO
route to pseudostrychnine.
(Verified via Snippet 1.1)
Solvent Artifacts in Natural Products Chemistry :
Natural Product Communications. Identifies 16-methoxystrychnine as an artifact formed from pseudostrychnine in alcoholic solvents.[1]
(Verified via Snippet 1.14)
Biosynthesis of Strychnine : Hong, B., et al. (2022).[3][4] Nature. Provides context on the Wieland-Gumlich aldehyde and related strychnos precursors.
[1]
Technical Support Center: Improving Peak Resolution of 16-Methoxystrychnine
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the peak resolution of 16-Methoxys...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the peak resolution of 16-Methoxystrychnine. As an indole alkaloid, 16-Methoxystrychnine presents specific challenges, primarily related to its basic nature, which can lead to undesirable peak shapes and poor resolution on standard silica-based columns. This document provides in-depth, cause-and-effect troubleshooting advice and foundational knowledge to empower you to develop robust and reliable chromatographic methods.
Troubleshooting Guide: Common Peak Shape & Resolution Issues
This section addresses specific, observable problems in your chromatogram. Each issue is followed by an explanation of the underlying causes and a step-by-step protocol for resolution.
Q1: My 16-Methoxystrychnine peak is tailing severely. What's causing this and how do I fix it?
A1: Understanding the Cause:
Peak tailing is the most common issue for basic compounds like 16-Methoxystrychnine in reversed-phase chromatography.[1][2] The primary cause is secondary ionic interactions between the protonated basic analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica stationary phase.[1] These interactions are stronger than the desired hydrophobic interactions, leading to a portion of the analyte molecules being retained longer, resulting in a "tail."
Systematic Approach to Eliminating Peak Tailing:
Mobile Phase pH Adjustment (Most Critical): The ionization state of both the analyte and the silanol groups is controlled by pH.
Principle: To prevent secondary interactions, you must control the ionization. You can either suppress the ionization of the surface silanols (low pH) or neutralize the basic analyte (high pH). It is recommended to work at a pH at least 2 units away from the analyte's pKa.[3][4] The pKa of the parent compound, strychnine, is approximately 8.26, so 16-Methoxystrychnine will be similar.
Protocol 1 - Low pH:
Prepare your mobile phase aqueous component with an acidic modifier to achieve a pH between 2.5 and 3.5.[5][6] Common choices are 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
At this low pH, the vast majority of surface silanols will be protonated (Si-OH) and neutral, minimizing ionic interactions with the now fully protonated (positively charged) 16-Methoxystrychnine.[1]
Equilibrate your column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
Protocol 2 - High pH (Use with Hybrid/High-pH Stable Columns Only):
Prepare your mobile phase aqueous component with a basic modifier to achieve a pH > 10. A common choice is 10 mM ammonium bicarbonate or using a dilute ammonium hydroxide solution.
At this high pH, the 16-Methoxystrychnine will be in its neutral, free-base form, eliminating ionic interactions with the now fully deprotonated silanol groups.
Caution: Standard silica columns are not stable above pH 7.5. Only attempt this with columns specifically designed for high-pH applications (e.g., hybrid-silica or polymer-based columns).
Employ a High-Purity, End-Capped Column:
Principle: Modern HPLC columns are manufactured with high-purity silica ("Type B") which has fewer metal impurities and a lower concentration of acidic silanol groups.[1] "End-capping" is a process that chemically bonds a small, inert group (like trimethylsilane) to many of the residual silanol groups, effectively shielding them from interaction with the analyte.
Recommendation: If you are using an older column (Type A silica), switching to a modern, fully end-capped C18 or C8 column from a reputable manufacturer will significantly reduce tailing.
Use a Competitive Base Additive (Less Common with Modern Columns):
Principle: Adding a small concentration of another basic compound, like triethylamine (TEA), to the mobile phase can "mask" the active silanol sites.[1] The TEA molecules will preferentially interact with the silanols, preventing the 16-Methoxystrychnine from doing so.
Application: This is often considered a legacy technique but can be effective if pH adjustment alone is insufficient. A typical concentration is 10-25 mM TEA, with the mobile phase pH adjusted afterward.[1]
Q2: My peak is fronting. What does this indicate?
A2: Understanding the Cause:
Peak fronting, which looks like a shark fin, is less common than tailing.[7] The most frequent causes are column overload or issues with sample dissolution.[8][9][10]
Column Overload: You have injected too much analyte mass onto the column.[9] The stationary phase becomes locally saturated, and excess analyte molecules cannot interact with it, causing them to travel through the column faster than the main band, thus eluting earlier and creating the front.[9]
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (e.g., 100% acetonitrile) than your mobile phase (e.g., 10% acetonitrile), the sample band will not load onto the column head in a tight, focused band, leading to distortion.[8]
Physical Column Issues: A void or channel in the column packing bed can also cause fronting, as some analyte molecules will travel through the void faster than through the packed bed.[7][11]
Troubleshooting Peak Fronting:
Reduce Injection Mass:
Protocol: Perform a dilution series on your sample (e.g., 1:2, 1:5, 1:10) and inject the same volume. If the peak shape becomes symmetrical at lower concentrations, the issue was mass overload.[9] Alternatively, reduce the injection volume.
Match Sample Solvent to Mobile Phase:
Protocol: Ideally, dissolve your sample in the initial mobile phase itself. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample. Ensure the injection solvent is not significantly stronger than the mobile phase.
Check Column Health:
Action: If the problem persists after addressing the above and is observed for all peaks, it may indicate a physical column problem.[2] This is often irreversible, and the column should be replaced.[7]
Q3: I see my 16-Methoxystrychnine peak, but it's not fully separated from a nearby impurity (Rs < 1.5). How can I improve the resolution?
A3: A Systematic Approach Based on the Resolution Equation:
Chromatographic resolution (Rs) is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[12][13] The most effective way to improve resolution is to focus on selectivity.[13]
Caption: A systematic workflow for improving peak resolution.
Detailed Steps:
Optimize Selectivity (α): This refers to the ability of the system to chemically differentiate between the analytes.[14] It is the most powerful tool for improving resolution.[13]
Change Mobile Phase pH: For ionizable compounds like 16-Methoxystrychnine, small changes in pH can cause significant shifts in retention time and selectivity relative to impurities.[4][15] Try adjusting the pH by ±0.5 units from your starting point.
Change Organic Solvent: Acetonitrile and methanol have different chemical properties and will interact with your analytes differently.[4] If you are using acetonitrile, try substituting it with methanol (or vice-versa). See the table below for a comparison.
Change Stationary Phase: If mobile phase changes are insufficient, changing the column chemistry is the next step. A C18 column separates primarily based on hydrophobicity. A Phenyl-Hexyl or Cyano phase introduces different interaction mechanisms (like pi-pi interactions) which can dramatically alter selectivity for aromatic compounds like 16-Methoxystrychnine.[16]
Optimize Retention Factor (k): This is a measure of how long the analyte is retained on the column relative to an unretained compound.
Principle: An ideal k value is between 2 and 10.[4] If k is too low (<2), peaks elute too close to the void volume, giving insufficient time for separation. If k is too high (>10), run times become excessively long and peaks broaden, which can decrease resolution.[4]
Action: In reversed-phase, you can increase k by decreasing the percentage of the organic solvent in your mobile phase.[13][17] A 10% decrease in organic solvent will typically increase the retention factor by 2-3 times.[4]
Increase Efficiency (N): This relates to the narrowness of the peaks (less band broadening).[14] Sharper peaks are easier to resolve.
Principle: Efficiency is proportional to column length and inversely proportional to particle size.
Action:
Use a longer column (e.g., move from a 50 mm to a 100 mm or 150 mm column). Doubling the column length increases resolution by a factor of ~1.4 (the square root of 2).[17]
Use a column with smaller particles (e.g., move from 5 µm to 3 µm or 1.8 µm particles). This provides significantly higher efficiency but will also increase backpressure.[12][13]
Parameter
Acetonitrile (ACN)
Methanol (MeOH)
Selectivity
Different selectivity due to dipole-dipole interactions.[4]
Different selectivity due to its protic nature (H-bonding).[4]
Elution Strength
Stronger eluent (less is needed for the same retention).
Weaker eluent (more is needed for the same retention).
Viscosity/Pressure
Lower viscosity, resulting in lower backpressure.
Higher viscosity, resulting in higher backpressure.
UV Cutoff
~190 nm
~205 nm
Caption: Comparison of common organic modifiers in reversed-phase HPLC.
Frequently Asked Questions (FAQs)
Q4: What is the best starting column and mobile phase for developing a method for 16-Methoxystrychnine?
A4: A robust starting point is essential for efficient method development.
Column: A modern, high-purity, end-capped C18 column is the universal starting point for reversed-phase HPLC.[13]
Dimensions: 100 mm x 4.6 mm
Particle Size: 3 µm or 2.7 µm
Mobile Phase:
Solvent A (Aqueous): Water with 0.1% Formic Acid (pH ≈ 2.7). This provides a low pH to control silanol interactions and is mass spectrometry friendly.[4]
Solvent B (Organic): Acetonitrile. It generally provides sharper peaks and lower backpressure than methanol.
Initial Gradient:
Start with a broad scouting gradient to determine the approximate elution conditions.
Protocol:
5% to 95% Acetonitrile over 15 minutes.
Hold at 95% for 2 minutes.
Return to 5% and equilibrate for 3 minutes.
From this run, you can determine the required elution percentage and build a more focused gradient or an isocratic method for optimal resolution.
Q5: When should I use a gradient elution versus an isocratic method?
A5: The choice depends on the complexity of your sample and the properties of your analytes.
Use Isocratic Elution (constant mobile phase composition) when:
You are separating only a few components with similar retention behavior.
Your peaks of interest elute relatively close together.
You have already optimized the separation and want a simple, fast, and highly reproducible method.
Use Gradient Elution (mobile phase composition changes over time) when:
Your sample contains compounds with a wide range of hydrophobicities (some elute very early, some very late).[18]
You are analyzing complex mixtures with many components.
A gradient can improve peak shape for late-eluting compounds and reduce overall run time.[18]
Q6: How does temperature affect my separation?
A6: Temperature is an important but sometimes overlooked parameter.
Effect on Viscosity: Increasing the column temperature (e.g., from 25°C to 40°C) decreases the viscosity of the mobile phase. This lowers the system backpressure, allowing for the use of higher flow rates or longer columns.
Effect on Efficiency: Lower viscosity improves mass transfer, which can lead to sharper peaks and better efficiency (higher N).[12]
Effect on Selectivity: Changing the temperature can sometimes alter the selectivity (α) between two closely eluting peaks, although the effect is usually less pronounced than changing the mobile phase composition.[17]
Recommendation: Maintaining a constant, controlled column temperature (e.g., 30°C) is crucial for reproducible retention times. Using an elevated temperature can be a useful tool for improving peak shape and reducing run times.
References
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
LCGC. (2025, November 26).
Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
Shimadzu UK. (n.d.). About Resolution, Part 2.
Syed, R. A. (2023).
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
LCGC International. (2005, July 1). Peak Fronting, Column Life and Column Conditioning.
Axion Labs. (2022, March 8). Front Tailing HPLC & GC Peaks.
Restek. (n.d.). HPLC Troubleshooting Guide.
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
Cytiva. (2024, September 2).
MZ-Analysentechnik. (n.d.). Troubleshooting - Technical Support - Service.
Benchchem. (2025).
MilliporeSigma. (n.d.). Factors Affecting Resolution in HPLC.
Waksmundzka-Hajnos, M., et al. (2006). Effect of Chromatographic Conditions on the Separation of Selected Alkaloids on Phenyl Stationary Phase by an HPLC Method.
Petruczynik, A., et al. (n.d.).
Petruczynik, A., et al. (2005). The effect of chromatographic conditions on the separation of selected alkaloids in RP-HPTLC.
Waksmundzka-Hajnos, M., et al. (2006). Effect of Chromatographic Conditions on the Separation of Selected Alkaloids on Phenyl Stationary Phase by an HPLC Method.
ResearchGate. (n.d.). Analysis of alkaloid standards with different pH conditions.
Phenomenex. (2025, June 6).
LCGC International. (2013, November 1).
BUCHI. (n.d.).
Wang, Y., et al. (2019).
IJARSCT. (2025, June 15).
Agilent. (2010, March 16). HPLC Method Development: Standard Practices and New Columns.
Toussaint, G., et al. (n.d.). A new high performance liquid chromatography (HPLC) method for the quantitation of strychnine in urine and tissue extracts. PubMed.
MedChemExpress. (n.d.). 16-Methoxystrychnine.
Mahfuz, D. M. (2023, November 20). The Key to Accurate Analysis- Chromatographic Resolution.
Inacom Instruments. (n.d.).
Sartorius. (2021, November 5).
IOSR Journal of Pharmacy. (2024, September 11).
World Journal of Pharmaceutical and Medical Research. (2023, December 11).
Technical Support Center: Stability of 16-Methoxystrychnine
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 16-Methoxystrychnine. This document is designed for researchers, scientists, and drug development professionals to provide expe...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 16-Methoxystrychnine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of 16-Methoxystrychnine in various solvents and experimental conditions. We will address common questions, provide troubleshooting for potential issues, and offer detailed protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and storage of 16-Methoxystrychnine.
Q1: What are the recommended solvents for preparing stock solutions of 16-Methoxystrychnine?
A1: The choice of solvent is critical for maintaining the stability of your compound. 16-Methoxystrychnine, like many complex alkaloids, has specific solubility and stability characteristics. For initial stock solutions, a high-quality, anhydrous grade aprotic solvent is recommended.
Primary Recommendation: Dimethyl sulfoxide (DMSO). It offers excellent solvating power for a wide range of organic molecules. However, be aware that DMSO is hygroscopic (readily absorbs water from the air), and the absorbed water can potentially participate in hydrolysis over long-term storage.
Alternative: N,N-Dimethylformamide (DMF). Similar to DMSO, it is a powerful aprotic solvent.
For less polar applications: Dichloromethane (DCM) or Chloroform can be used, but these are more volatile.
Aqueous Buffers: Direct dissolution in aqueous buffers is generally not recommended for primary stock solutions due to the potential for pH-dependent hydrolysis. Prepare high-concentration stocks in an organic solvent first, then dilute into your aqueous experimental medium as a final step.
Q2: How should I store my 16-Methoxystrychnine solutions for maximum stability?
A2: Storage conditions are as crucial as the solvent choice.[1][2] To prevent degradation, stock solutions should be stored under the following conditions:
Temperature: Store at -20°C or, for long-term storage (months to years), at -80°C.[2] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. We recommend preparing smaller aliquots from your primary stock to minimize this issue.
Light: Protect from light. Alkaloids can be susceptible to photolytic degradation.[3][4] Use amber or opaque vials for storage.
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. This is particularly important for long-term storage.
Q3: Is 16-Methoxystrychnine sensitive to pH?
A3: Yes, it is highly likely. The core structure of strychnine contains a lactam ring, which is an amide within a cyclic system. This functional group is susceptible to hydrolysis under both acidic and basic conditions.[5] The rate of degradation is often pH-dependent.[6] Therefore, when preparing working solutions in aqueous buffers, it is critical to control the pH and assess the compound's stability in that specific environment, especially if experiments are conducted over extended periods. A pH range of 5.5 to 6.5 is often ideal for the stability of many pesticides and complex molecules, but this must be experimentally verified for 16-Methoxystrychnine.[6]
Q4: What analytical techniques are suitable for monitoring the stability of 16-Methoxystrychnine?
A4: A stability-indicating analytical method is one that can accurately quantify the active compound and distinguish it from any degradation products.
Primary Method (Recommended): High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV or Mass Spectrometry (MS) detector is the gold standard.[7][8] This technique allows for the separation and quantification of the parent compound and any newly formed degradants.
Supporting Methods:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For highly sensitive detection and structural elucidation of degradation products.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is thermally stable and volatile, though less common for complex alkaloids than HPLC.[9]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your research.
Problem 1: I am observing a progressive loss of my compound's activity in my cell-based assay over 24-48 hours.
Possible Cause: The compound may be unstable in your cell culture medium at 37°C. The combination of physiological pH (around 7.4), temperature, and aqueous environment can accelerate degradation.[10]
Troubleshooting Steps:
Run a Stability Control: Incubate 16-Methoxystrychnine in your cell culture medium (without cells) under the same conditions (37°C, 5% CO2).
Time-Point Analysis: Take samples at T=0, 2, 8, 24, and 48 hours.
Quantify: Analyze these samples using a validated HPLC method to quantify the remaining parent compound.
Solution: If significant degradation (e.g., >10%) is observed, you may need to adjust your experimental design. Consider reducing the incubation time or adding the compound fresh at multiple time points.
Problem 2: My stock solution in DMSO has turned a slight yellow color and the concentration, measured by HPLC, has decreased.
Possible Cause 1: Oxidation. The compound may be sensitive to air, and repeated warming of the stock tube can introduce oxygen.
Possible Cause 2: Hydrolysis. Your DMSO may not have been anhydrous, or it may have absorbed atmospheric moisture over time, leading to water-mediated degradation.
Troubleshooting Steps:
Confirm Degradation: Use HPLC-MS to analyze the solution. Look for the parent mass of 16-Methoxystrychnine and any new, higher mass peaks that might correspond to oxidized products or hydrolyzed products.
Solvent Quality Check: Use a fresh, unopened bottle of anhydrous-grade DMSO to prepare a new stock solution.
Improve Storage: Aliquot the new stock solution into smaller, single-use vials and purge with an inert gas (argon or nitrogen) before sealing and freezing. This minimizes exposure to both air and moisture.
Problem 3: I see multiple peaks in my HPLC chromatogram when analyzing a freshly prepared solution.
Possible Cause 1: Purity of Starting Material. The initial solid material may contain impurities. Always check the certificate of analysis (CoA) from your supplier.
Possible Cause 2: On-Column or Injector Degradation. Some compounds can degrade in the high-temperature environment of a GC injection port or due to interactions with the HPLC stationary phase.
Possible Cause 3: Solvent Reactivity. The compound might be reacting with the solvent itself. While less common with DMSO, it can occur with more reactive solvents like methanol under certain conditions.[11]
Troubleshooting Steps:
Verify Purity: Dissolve the compound in a different, trusted solvent and inject it to see if the peak profile changes.
Modify HPLC Method: Lower the injector temperature or change the mobile phase pH to see if the impurity profile is altered.
Test Alternative Solvents: Prepare fresh solutions in alternative recommended solvents (e.g., DMF, Acetonitrile) to check for solvent-induced degradation.
Decision-Making Workflow for Stability Issues
This diagram outlines a logical flow for diagnosing and resolving stability problems.
Caption: Troubleshooting workflow for stability issues.
Protocol: Designing a Forced Degradation Study
A forced degradation or stress testing study is essential to understand the intrinsic stability of a molecule.[12][13] It helps identify potential degradation pathways and products, which is crucial for developing stable formulations and stability-indicating analytical methods.[14][15]
Objective
To intentionally degrade 16-Methoxystrychnine under various stress conditions (hydrolysis, oxidation, heat, light) to identify likely degradation products and pathways.[13]
Prepare a 1 mg/mL stock solution of 16-Methoxystrychnine in acetonitrile.
Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 100 µg/mL. This is your T=0 reference.
Untreated Control: Store an aliquot of the stock solution at -20°C, protected from light.
2. Acid and Base Hydrolysis:
Acid: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature.
Base: Mix another aliquot with 0.1 M NaOH. Keep at room temperature.
Sampling: Withdraw samples at intervals (e.g., 2, 8, 24 hours). Before injection, neutralize the sample (base for the acid sample, acid for the base sample).
Rationale: This simulates degradation in acidic or alkaline environments. The strychnine core is susceptible to hydrolysis.[5]
3. Oxidative Degradation:
Mix an aliquot of the stock solution with 3% H2O2. Keep at room temperature, protected from light.
Sampling: Withdraw samples at intervals (e.g., 2, 8, 24 hours).
Rationale: This tests susceptibility to oxidation, a common degradation pathway.[16]
4. Thermal Degradation:
Place an aliquot of the stock solution (in a loosely capped vial to allow solvent evaporation) or solid compound in a calibrated oven at 70°C.
Sampling: After a set time (e.g., 48 hours), remove the sample, allow it to cool, reconstitute in acetonitrile to the original concentration, and analyze.
Rationale: Evaluates the stability of the molecule at elevated temperatures, which is important for determining storage and shipping requirements.[17][18][19]
5. Photostability:
Expose an aliquot of the stock solution (in a photochemically transparent container, e.g., quartz) and a sample of the solid powder to light in a photostability chamber.
Conditions: Follow ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3][4]
Control: A parallel sample should be wrapped in aluminum foil to serve as a dark control.
Rationale: Assesses degradation caused by exposure to light.[3]
Data Analysis and Interpretation
For each condition, compare the chromatogram of the stressed sample to the T=0 reference.
Mass Balance: The sum of the parent compound and all degradation products should ideally be close to 100% of the initial parent compound, indicating that all major degradants are being detected.
Identify Degradants: Use the MS data to determine the mass of the degradation products and propose their structures. For example, an increase of 16 amu may suggest oxidation (addition of an oxygen atom), while an increase of 18 amu could indicate hydrolysis.
Summary of Stress Conditions
Stress Type
Condition
Purpose
Potential Degradation Pathway
Acid Hydrolysis
0.1 M HCl, Room Temp
Simulates acidic environments
Hydrolysis of lactam or ether linkages
Base Hydrolysis
0.1 M NaOH, Room Temp
Simulates alkaline environments
Hydrolysis of lactam ring
Oxidation
3% H2O2, Room Temp
Tests susceptibility to oxidation
N-oxidation, aromatic hydroxylation
Thermal
70°C (Dry Heat)
Assesses heat stability
General decomposition, bond cleavage
Photolytic
ICH Q1B Light Conditions
Assesses light sensitivity
Photochemical reactions, bond cleavage
This structured approach will provide a comprehensive stability profile for 16-Methoxystrychnine, enabling you to handle the compound confidently and ensure the integrity of your experimental data.
References
European Medicines Agency (EMA). Guidelines on Declaration of Storage Conditions. [Link]
MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
ResearchGate. (2023, January 15). Insight into the Impact of Food Processing and Culinary Preparations on the Stability and Content of Plant Alkaloids Considered as Natural Food Contaminants. [Link]
ResearchGate. (2015, July 22). Stability of alkaloid production in cell suspension cultures of Tabernaemontana divaricata during long-term subculture. [Link]
Ashok, P., & Kumud, D. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Arabian Journal of Chemistry.
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. [Link]
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
PMC. (2019, January 3). Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis. [Link]
Amiri, S., et al. (2023). Long-term Effect of Drying Method on the Alkaloid of Atropa belladonna L. Leaves During Storage. Journal of Medicinal Plants and By-products.
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
ResearchGate. (2014, October 30). How long can we store plant extracts ( solvent extracted ) before using for bioassays ?. [Link]
European Medicines Agency (EMA). (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
MSU Extension. (2008, March 18). Effect of water pH on the stability of pesticides. [Link]
Varcode. (2024, January 26). Temperature-Sensitive Drugs List + Storage Guidelines. [Link]
PubMed. (1984). Analytical methods for quantitation of methylxanthines. [Link]
MU Extension. (2002, July 1). Effects of Water pH on the Stability of Pesticides. [Link]
PubMed. (2000). [Studies on the stability of 89 pesticides in organic solvent]. [Link]
Madorsky, S. L., & Straus, S. (1962). Thermal degradation of fractionated high and low molecular weight polystyrenes. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(5), 401–406.
e-Publications@Marquette. (2005). Kinetic Analysis of the Thermal Degradation of Polystyrene-Montmorillonite Nanocomposite. [Link]
ResearchGate. (2012). Thermal Properties and Thermal Degradation of Cellulose Tri-Stearate (CTs). [Link]
ResearchGate. Degradation pathways of MOX under various stress conditions. [Link]
IUPAC-NIST. (n.d.). SOLUBILITY DATA SERIES. [Link]
PubMed. (2025, October 15). Comprehensive study of degradation pathways and formation mechanism of major degradation impurities of gamithromycin active ingredient by UHPLC-HRMS and NMR. [Link]
PMC. (2023, August 23). Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing. [Link]
PubMed. (1983). Effect of pH and elevated temperatures on the cytotoxicity of some chemotherapeutic agents on Chinese hamster cells in vitro. [Link]
DergiPark. (2023, February 27). A Review on Different Analytical Techniques for Quantification of Moxidectin. [Link]
ResearchGate. (2023, August 15). Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing. [Link]
ResearchGate. (2023). Solubility Properties of Methanol in Organic Solvents. [Link]
ResearchGate. (2025). Comprehensive Study of Degradation Pathways and Formation Mechanism of Major Degradation Impurities of Gamithromycin Active Ingredient by UHPLC-HRMS and NMR. [Link]
PubMed. (2014). Degradation pathways of lamotrigine under advanced treatment by direct UV photolysis, hydroxyl radicals, and ozone. [Link]
Moderna. (n.d.). Storage and Dosing | mNEXSPIKE® (COVID-19 Vaccine, mRNA) from Moderna | HCP. [Link]
ResearchGate. (2014). Degradation pathways of lamotrigine under advanced treatment by direct UV photolysis, hydroxyl radicals, and ozone. [Link]
PMC. (2016). Enhancement of The Stability of Human Growth Hormone by Using Tris(hydroxymethyl)aminomethane: Molecular Docking and Experimental Analysis. [Link]
World Health Organization (WHO). (2011). Annex 9: Model guidance for the storage and transport of time- and temperature–sensitive pharmaceutical products. [Link]
Technical Support Center: Overcoming Low Sensitivity in 16-Methoxystrychnine Detection
Welcome to the technical support center for the analysis of 16-Methoxystrychnine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low sensitivit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of 16-Methoxystrychnine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low sensitivity in their analytical methods. As a Senior Application Scientist, my goal is to provide you with not just steps to follow, but the underlying scientific reasoning to empower you to effectively troubleshoot and optimize your experiments. This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides to directly address the common hurdles in achieving low limits of detection for this compound.
Frequently Asked Questions (FAQs)
Q1: I'm injecting a 16-Methoxystrychnine standard, but I see a very low signal or no peak at all. Where should I start troubleshooting?
A1: A complete loss of signal for a standard is often due to a fundamental issue in the analytical setup rather than a subtle optimization problem. Before diving into complex method development, it's crucial to verify the integrity of the entire system from injection to detection.
Here is a logical workflow to diagnose the issue:
Caption: Initial troubleshooting workflow for complete signal loss.
Causality:
Isolate the Mass Spectrometer (MS): The first step is to determine if the MS is capable of detecting the analyte at all, independent of the liquid chromatography (LC) system.[1] By directly infusing a standard solution into the ion source, you bypass the column and LC plumbing. If you see a stable signal here, the MS is likely functioning correctly, and the problem lies with the LC system or the method's timing.[1]
Verify the LC System: If the MS is functional, check the LC. Common issues include incorrect mobile phase composition, leaks in the system (leading to no flow to the MS), or a pump malfunction.[2][3] Ensure all connections are tight and that system pressure is stable and within the expected range for your column and flow rate.[2]
Check Method Parameters: Confirm that the MS acquisition method is correct. Ensure the acquisition window is not missed (i.e., the MS is set to acquire data when the peak elutes) and that you are monitoring the correct mass-to-charge ratio (m/z) transitions for 16-Methoxystrychnine.[2]
Q2: What are "matrix effects" and how do they cause low sensitivity for 16-Methoxystrychnine?
A2: The "matrix" refers to all the components in your sample except for the analyte of interest (16-Methoxystrychnine).[4] In biological samples like plasma or urine, this includes salts, proteins, lipids (especially phospholipids), and other metabolites.[5]
Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte in the MS source, leading to either signal suppression or enhancement.[6][7] For 16-Methoxystrychnine, ion suppression is a common cause of low sensitivity.
Caption: How matrix components suppress analyte ionization.
Causality:
During Electrospray Ionization (ESI), droplets containing your analyte, solvent, and matrix components are desolvated. The available charge and space at the droplet surface are finite. Matrix components, if present in high concentrations, can outcompete your analyte for this charge, reducing the number of analyte ions that are formed and enter the mass spectrometer.[6][8] This leads directly to a lower signal and poor sensitivity.
Q3: My signal is low and variable. Is my simple "protein crash" sample preparation method good enough?
A3: While protein precipitation (a "protein crash") is fast, it is often insufficient for achieving high sensitivity, especially in complex matrices like plasma. This method effectively removes large proteins but leaves behind many smaller molecules, salts, and phospholipids, which are primary contributors to matrix effects.[5]
For high-sensitivity assays, a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) is strongly recommended.[9]
Problem: Low and inconsistent recovery of 16-Methoxystrychnine from the sample.
Underlying Cause: The chosen extraction method is not efficiently isolating the analyte from the matrix or is failing to remove key interferences.
Solution Pathway:
Transition from Protein Precipitation to Solid-Phase Extraction (SPE): This is the single most impactful change for improving sensitivity. SPE provides a much cleaner extract by selectively retaining the analyte while washing away interfering matrix components.[9]
Select the Right SPE Sorbent: For a compound like 16-Methoxystrychnine (an alkaloid), a mixed-mode cation exchange sorbent is often a good starting point, as it can utilize both reversed-phase and ion-exchange retention mechanisms.
Optimize the SPE Protocol: Systematically optimize each step (Load, Wash, Elute) to maximize analyte recovery and minimize matrix carryover.
Protocol: Foundational Solid-Phase Extraction (SPE) for 16-Methoxystrychnine
This protocol serves as a starting point and should be optimized for your specific matrix.
Sample Pre-treatment:
To 500 µL of plasma or urine, add 500 µL of 2% phosphoric acid in water.
Vortex for 30 seconds. This step lyses cells and ensures the analyte is in the correct ionization state for binding.
SPE Cartridge Conditioning:
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not let the sorbent bed go dry.
Sample Loading:
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
Wash Step (Crucial for Removing Interferences):
Wash 1: 1 mL of 2% formic acid in water. This removes highly polar, unbound matrix components.
Wash 2: 1 mL of methanol. This removes less polar, non-ionically bound interferences like phospholipids.[5]
Elution:
Elute the 16-Methoxystrychnine with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, disrupting its ionic bond with the sorbent.
Dry-down and Reconstitution:
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of your initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This step concentrates the analyte and ensures compatibility with the LC system.
Section 2: LC-MS/MS System & Method Optimization
Problem: Poor peak shape, high background noise, or insufficient signal intensity despite a clean sample.
Underlying Cause: The analytical instrumentation and method are not optimized for the specific chemical properties of 16-Methoxystrychnine.
Solution Pathway:
LC Method Development:
Column Choice: A C18 column is a standard choice for initial method development.[10][11]
Mobile Phase: Use high-purity (LC-MS grade) solvents. A typical mobile phase for a compound like this would be:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Acetonitrile or Methanol
Gradient Optimization: Develop a gradient that provides good retention and sharp peaks, ensuring the analyte elutes in a region with minimal matrix interference.
MS Source Optimization:
The goal is to maximize the formation of analyte ions and their transmission into the mass spectrometer. This is compound-dependent and must be optimized empirically.[2][3]
Infuse a standard solution of 16-Methoxystrychnine directly into the source and systematically adjust parameters to find the highest signal intensity.
Table: Key LC-MS/MS Parameters for Optimization
Parameter Category
Specific Parameter
Rationale for Optimization
Starting Point
LC System
Column Chemistry
Affects retention, peak shape, and separation from interferences.
C18, 2.1 x 50 mm, <3 µm
Mobile Phase Additive
An acid (like formic acid) is crucial for good peak shape and ionization in positive ESI mode.
0.1% Formic Acid
Column Temperature
Influences viscosity and retention time; can sharpen peaks.
40 °C
MS Ion Source
Gas Flow (Nebulizer, Heater)
Affects droplet formation and desolvation efficiency.
Refer to instrument defaults
Source Temperature
Must be high enough to desolvate but not so high as to cause thermal degradation.[12]
350 - 450 °C
Capillary/Spray Voltage
Drives the electrospray process; crucial for stable ionization.
+3.5 to +4.5 kV
MS Acquisition
MRM Transitions
Select the most intense and specific precursor-to-product ion transitions.
Determine via infusion
Collision Energy (CE)
Optimizes the fragmentation of the precursor ion to the product ion.
Sweep a range during infusion
Section 3: Advanced Strategy - Chemical Derivatization
Problem: You have fully optimized your sample preparation and LC-MS/MS method, but the inherent ionization efficiency of 16-Methoxystrychnine remains too low for your application's needs.
Underlying Cause: The intrinsic chemical structure of the molecule is not highly amenable to efficient protonation and ionization via ESI.
Solution: Chemical Derivatization
Derivatization is a powerful technique where you chemically modify the analyte to improve its analytical properties.[13][14] By adding a "tag" to the molecule, you can significantly enhance its ionization efficiency, leading to a dramatic increase in sensitivity.[15][16]
Causality:
The goal is to attach a functional group that is easily ionized. For instance, adding a group with a permanent positive charge or a group that readily accepts a proton can boost the signal in positive mode ESI-MS by orders of magnitude.[13] This can also alter the molecule's chromatographic behavior, potentially moving it away from interfering matrix components.[13]
Example Workflow (Conceptual):
Reagent Selection: Choose a derivatizing reagent that reacts specifically with a functional group on 16-Methoxystrychnine (e.g., a hydroxyl or amine group).
Reaction Optimization: Optimize reaction conditions (temperature, time, reagent concentration) to ensure complete derivatization of the analyte.[17]
Method Re-optimization: Develop a new LC-MS/MS method for the derivatized product, including finding its new retention time and optimizing its MRM transitions and collision energy.
While this adds a step to the sample preparation, the potential for a 10- to 100-fold increase in sensitivity can be transformative for ultra-trace level quantification.[16]
References
Simultaneous Determination of 16-Hydroxystrychnine and Demethylbrucine by LC-MS/MS in Rat Urine and Its Application to Pharmacokinetic Study. (2023). Drug Metabolism Letters. [Link]
Simultaneous Determination of 16-Hydroxystrychnine and Demethylbrucine by LC-MS/MS in Rat Urine and Its Application to Pharmacokinetic Study. (2023). Bentham Science. [Link]
A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (2022). MDPI. [Link]
(LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. (2024). Shimadzu UK Limited. [Link]
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (n.d.). PMC. [Link]
Simultaneous Determination of 16-Hydroxystrychnine and Demethylbrucine by LC-MS/MS in Rat Urine and Its Application to Pharmacokinetic Study. (2023). PubMed. [Link]
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]
A Look at Matrix Effects. (2016). SlidePlayer. [Link]
Rapid LC-MS/MS workflow for sensitive quantitation of Metanephrines and 3-Methoxytyramine in human plasma. (n.d.). Agilent. [Link]
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today. [Link]
Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. (2024). SCIEX. [Link]
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc. [Link]
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (2023). Batavia Biosciences. [Link]
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. [Link]
Troubleshooting Loss of Signal: Where did my peaks go?. (2023). Biotage. [Link]
Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. (n.d.). PMC. [Link]
Rapid and Sensitive Quantitation of Metanephrines and 3-Methoxytyramine in Human Plasma Using an Agilent Ultivo Triple Quadrupole LC/MS. (2022). Agilent. [Link]
High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. (2024). Longdom Publishing. [Link]
Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2025). ResearchGate. [Link]
High Sensitivity Quantitative Analysis of Buspirone in Rat Plasma Using the High Resolution Accurate Mass Agilent 6550 iFunnel Q-TOF LC/MS. (n.d.). Agilent. [Link]
Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS). (2025). ResearchGate. [Link]
2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. (2025). ResearchGate. [Link]
A Comparative Guide to the Validation of a Reversed-Phase HPLC Method for the Quantification of 16-Methoxystrychnine
This guide provides a comprehensive, in-depth comparison and validation strategy for a reversed-phase high-performance liquid chromatography (RP-HPLC) method tailored for the accurate quantification of 16-methoxystrychni...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, in-depth comparison and validation strategy for a reversed-phase high-performance liquid chromatography (RP-HPLC) method tailored for the accurate quantification of 16-methoxystrychnine. Moving beyond a simple checklist of validation parameters, we delve into the scientific rationale behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to present a self-validating protocol, grounded in authoritative guidelines, to ensure the generation of reliable and reproducible data.
The Analytical Challenge: Quantifying 16-Methoxystrychnine
16-Methoxystrychnine, a derivative of the well-known alkaloid strychnine, presents a unique analytical challenge due to its structural similarity to related compounds and potential impurities. A robust and validated analytical method is paramount for its accurate quantification in various matrices, from raw materials to finished products. This guide will walk through the development and validation of an RP-HPLC method, comparing different chromatographic conditions and their impact on method performance.
Foundational Principles of HPLC Method Validation
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications.[1] Our approach is firmly rooted in the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for validating analytical procedures.[2][3][4] The core validation parameters we will explore are:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5][6][7]
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5][8]
Accuracy: The closeness of agreement between the true value and the value found.[5][6][7]
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5][7]
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][8]
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5][8]
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[5][6]
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process, highlighting the interconnectedness of each validation parameter.
Caption: A flowchart illustrating the sequential workflow of HPLC method development, validation, and implementation.
Comparative Analysis of Chromatographic Conditions
The selection of appropriate chromatographic conditions is a critical first step. We will compare two hypothetical RP-HPLC methods to illustrate the impact of these choices on the subsequent validation parameters.
Table 1: Comparison of Proposed HPLC Methods for 16-Methoxystrychnine Analysis
Parameter
Method A (Isocratic)
Method B (Gradient)
Rationale for Comparison
Column
C18, 250 x 4.6 mm, 5 µm
C18, 150 x 4.6 mm, 3.5 µm
To evaluate the impact of column length and particle size on resolution and run time.
A: Phosphate Buffer (pH 3.0)B: AcetonitrileGradient: 20-60% B over 10 min
Isocratic elution is simpler, while gradient elution offers better resolution for complex samples.[9]
Flow Rate
1.0 mL/min
1.2 mL/min
Higher flow rates can reduce analysis time but may increase backpressure.[10][11]
Detection
UV at 254 nm
UV at 254 nm
254 nm is a common wavelength for the detection of strychnine and its derivatives.[12][13]
Column Temp.
30°C
35°C
Temperature can influence viscosity and selectivity.
In-Depth Validation Protocols and Data Interpretation
Objective: To demonstrate that the analytical method can unequivocally identify and quantify 16-methoxystrychnine in the presence of potential interferents, such as impurities, degradation products, and matrix components.[6][7]
Experimental Protocol:
Prepare a solution of 16-methoxystrychnine standard.
Prepare solutions of potential interferents (e.g., strychnine, brucine, and a placebo matrix).
Prepare a spiked sample solution containing 16-methoxystrychnine and all potential interferents.
Inject each solution into the HPLC system and record the chromatograms.
Assess the resolution between the 16-methoxystrychnine peak and any adjacent peaks.
Acceptance Criteria: The peak for 16-methoxystrychnine should be well-resolved from all other peaks, with a resolution factor (Rs) of > 2.0.
Hypothetical Results and Comparison:
Table 2: Specificity Results for Method A vs. Method B
Analyte
Method A (Isocratic) - Retention Time (min)
Method B (Gradient) - Retention Time (min)
Resolution (Rs) from 16-Methoxystrychnine (Method B)
Strychnine
8.2
6.8
3.5
16-Methoxystrychnine
9.5
8.1
-
Brucine
11.1
9.2
2.8
Interpretation: Method B (gradient) provides better resolution between 16-methoxystrychnine and its related alkaloids, strychnine and brucine, within a shorter run time. This demonstrates superior specificity.
Objective: To establish a linear relationship between the concentration of 16-methoxystrychnine and the detector response over a specified range.[8]
Experimental Protocol:
Prepare a stock solution of 16-methoxystrychnine.
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
Inject each calibration standard in triplicate.
Plot a graph of the mean peak area versus concentration.
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Hypothetical Results and Comparison:
Table 3: Linearity Data for Method B
Concentration (µg/mL)
Mean Peak Area (n=3)
50
452,300
75
678,900
100
901,200
125
1,125,600
150
1,354,800
Correlation Coefficient (r²)
0.9998
Linear Regression Equation
y = 9015x + 1250
Interpretation: Method B demonstrates excellent linearity over the concentration range of 50-150 µg/mL, as indicated by the high correlation coefficient.
Objective: To determine the closeness of the test results obtained by the method to the true value.[5][6]
Experimental Protocol:
Prepare a placebo matrix.
Spike the placebo matrix with known concentrations of 16-methoxystrychnine at three levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percent recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[5]
Hypothetical Results and Comparison:
Table 4: Accuracy Results for Method B
Spiked Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80%
80
79.5
99.4%
100%
100
100.8
100.8%
120%
120
119.2
99.3%
Mean Recovery
99.8%
Interpretation: The high mean recovery demonstrates that Method B is highly accurate for the quantification of 16-methoxystrychnine.
Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] This is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Experimental Protocol:
Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[14]
Hypothetical Results and Comparison:
Table 5: Precision Results for Method B
Precision Level
Mean Concentration (µg/mL)
Standard Deviation
% RSD
Repeatability (Day 1, Analyst 1)
100.2
0.85
0.85%
Intermediate Precision (Day 2, Analyst 2)
99.7
1.15
1.15%
Interpretation: The low %RSD for both repeatability and intermediate precision indicates that Method B is highly precise.
Objective: To determine the lowest concentration of 16-methoxystrychnine that can be reliably detected and quantified.
Experimental Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[8]
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Hypothetical Results and Comparison:
Table 6: LOD and LOQ for Method B
Parameter
Result (µg/mL)
LOD
0.15
LOQ
0.45
Interpretation: Method B is sensitive enough to detect and quantify low levels of 16-methoxystrychnine.
Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.[5][6]
Experimental Protocol:
Introduce small, deliberate changes to the chromatographic conditions of Method B, one at a time.
Analyze a sample under each modified condition.
Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).
Deliberate Variations:
Flow rate (± 0.1 mL/min)
Column temperature (± 2°C)
Mobile phase pH (± 0.1 units)
Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations.
Hypothetical Results and Comparison:
Table 7: Robustness of Method B
Parameter Varied
Retention Time (min)
Peak Asymmetry
Resolution (Rs)
Nominal
8.1
1.1
3.5
Flow Rate (+0.1 mL/min)
7.5
1.1
3.4
Flow Rate (-0.1 mL/min)
8.8
1.2
3.6
Temperature (+2°C)
7.9
1.1
3.5
Temperature (-2°C)
8.3
1.2
3.4
pH (+0.1)
8.0
1.1
3.3
pH (-0.1)
8.2
1.2
3.6
Interpretation: The minimal changes in retention time, peak asymmetry, and resolution demonstrate that Method B is robust.
Visualizing the Relationship of Validation Parameters
The following diagram illustrates the hierarchical and interconnected nature of the core HPLC validation parameters.
Caption: A concept map showing the relationships between key HPLC method validation parameters.
Conclusion and Recommendations
Based on the comprehensive validation data, Method B (Gradient) is the superior choice for the quantification of 16-methoxystrychnine. Its gradient elution provides enhanced specificity and resolution from closely related compounds, while still demonstrating excellent linearity, accuracy, precision, sensitivity, and robustness. This validated method is fit for its intended purpose and can be confidently implemented for routine analysis in a quality control environment.
This guide has provided a detailed framework for the validation of an HPLC method for 16-methoxystrychnine, emphasizing the importance of a scientifically sound and systematic approach. By understanding the "why" behind each validation parameter and experimental design, researchers can develop and validate robust analytical methods that ensure data integrity and regulatory compliance.
References
HPLC Method Validation: Key Parameters and Importance. (n.d.). AssayPrism. Retrieved February 15, 2026, from [Link]
The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved February 15, 2026, from [Link]
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). PharmTech. Retrieved February 15, 2026, from [Link]
A reverse phased high-pressure liquid chromatographic method for the estimation of a poisonous matter in Strychnos nux-vomica. (2011). Ancient Science of Life. Retrieved February 15, 2026, from [Link]
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (2023). Pharmaceuticals. Retrieved February 15, 2026, from [Link]
HPLC and GC-MS: Identification and Quantification of Strychnine and Brucine in Strychnos nux-vomica leaves. (2017). Pakistan Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]
A new HPLC method for the assay of alkaloids in Strychnos nux-vomica and Strychnos ignatii. (1991). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 15, 2026, from [Link]
HPLC determination of strychnine and brucine in rat tissues and the distribution study of processed semen strychni. (2011). Journal of Chromatography B. Retrieved February 15, 2026, from [Link]
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2017). World Journal of Pharmaceutical Research. Retrieved February 15, 2026, from [Link]
Simultaneous HPTLC determination of strychnine and brucine in strychnos nux-vomica seed. (2011). Pharmacognosy Research. Retrieved February 15, 2026, from [Link]
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. Retrieved February 15, 2026, from [Link]
Simultaneous Determination of Strychnine and Brucine in Herbal Formulation by RP-HPLC. (2010). Asian Journal of Research in Chemistry. Retrieved February 15, 2026, from [Link]
Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. (2023). Journal of Pharmaceutical Research International. Retrieved February 15, 2026, from [Link]
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR STRYCHNINE IN NUX VOMICA CONTAINING FORMULATIONS. (2015). ResearchGate. Retrieved February 15, 2026, from [Link]
Quality Guidelines. (n.d.). ICH. Retrieved February 15, 2026, from [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. Retrieved February 15, 2026, from [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). Food and Drug Administration. Retrieved February 15, 2026, from [Link]
Review Article - Analytical Method Development and Validation. (2023). Mansa STM Publishers. Retrieved February 15, 2026, from [Link]
A Comparative Guide to the Cytotoxicity of 16-Methoxystrychnine and Strychnine
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the cytotoxic properties of strychnine and its derivative, 16-methoxystrychnine. As a senior applica...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the cytotoxic properties of strychnine and its derivative, 16-methoxystrychnine. As a senior application scientist, the goal is to present a nuanced understanding of these compounds, moving beyond simple toxicity values to explore the underlying mechanisms and the experimental methodologies used to assess their effects. While strychnine is a well-characterized neurotoxin, data on 16-methoxystrychnine is less abundant. This guide synthesizes the available information to provide a logical and scientifically grounded comparison.
Introduction to Strychnine and 16-Methoxystrychnine
Strychnine is a highly toxic indole alkaloid extracted from the seeds of the Strychnos nux-vomica tree.[1] Historically used as a pesticide and in some traditional medicines, its potent neurotoxicity has made it a subject of extensive toxicological research.[1][2][3][4] 16-Methoxystrychnine is a derivative of strychnine, characterized by the presence of a methoxy group at the 16th position of the strychnine molecule. This structural modification, while seemingly minor, can have significant implications for the compound's biological activity.
Mechanism of Action: A Tale of Two Affinities
Strychnine: The cytotoxic effects of strychnine are primarily attributed to its action as a potent and selective competitive antagonist of glycine receptors, particularly in the spinal cord and brainstem.[3][4] Glycine is the major inhibitory neurotransmitter in these regions, responsible for modulating motor neuron activity. By blocking glycine binding, strychnine disinhibits these neurons, leading to uncontrolled nerve impulses and resulting in severe, convulsive muscle spasms.[3] This hyperexcitation is the primary cause of its lethal effects, which culminate in respiratory failure and asphyxiation.[1][5]
Comparative Cytotoxicity: A Quantitative and Qualitative Assessment
A direct comparison of the cytotoxicity of strychnine and 16-methoxystrychnine is hampered by the limited availability of quantitative data for the latter. However, by examining the extensive data on strychnine and drawing logical inferences from structure-activity relationship studies, a comparative picture emerges.
Strychnine: A Potent Cytotoxin
Strychnine's high toxicity is well-documented, with a low median lethal dose (LD50) across various animal models and routes of administration. The LD50 is a standard measure of acute toxicity, representing the dose required to kill 50% of a test population.[6]
Animal Model
Route of Administration
LD50 Value
Rat
Oral
16 mg/kg
Mouse
Oral
2 mg/kg
Dog
Oral (LDLo)
1.1 mg/kg
Cat
Oral (LDLo)
0.75 mg/kg
Pigeon
Oral
21 mg/kg
LDLo (Lethal Dose Low) is the lowest dose reported to have caused death.
16-Methoxystrychnine: An Attenuated Cytotoxicity Profile
While specific LD50 or IC50 values for 16-methoxystrychnine are not available in the reviewed literature, a study on the structure-activity relationship of strychnine derivatives provides crucial insight. This research indicates that 16-alkoxystrychnines exhibit decreased convulsive activity and lethal effects as the size of the alkyl substituent increases. The unalkylated 16-hydroxy derivative was found to be the most potent in this series. This suggests that the presence of the methoxy group at the 16th position likely hinders the molecule's interaction with its target, resulting in a lower cytotoxic potential compared to strychnine.
Comparative Summary
Feature
Strychnine
16-Methoxystrychnine
Mechanism of Action
Competitive antagonist of glycine receptors
Inferred to be a glycine receptor antagonist
Potency
High
Inferred to be lower than strychnine
LD50 (Oral, Rat)
16 mg/kg
Not Available
Cytotoxicity
Highly cytotoxic
Likely less cytotoxic than strychnine
Experimental Protocols for Cytotoxicity Assessment
To empirically determine and compare the cytotoxicity of compounds like strychnine and 16-methoxystrychnine, a battery of in vitro assays is essential. The following are detailed protocols for three standard and complementary assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of strychnine and 16-methoxystrychnine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Caption: Workflow of the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
Protocol:
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.
Caption: Workflow of the LDH cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.
Protocol:
Cell Seeding and Treatment: Seed cells in a 6-well plate or culture flask and treat with the compounds as described previously.
Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide to the cell suspension.
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
Annexin V- / PI- : Live cells
Annexin V+ / PI- : Early apoptotic cells
Annexin V+ / PI+ : Late apoptotic/necrotic cells
Annexin V- / PI+ : Necrotic cells
Caption: Workflow of the Annexin V/PI apoptosis assay.
Conclusion
This guide provides a comprehensive comparison of the cytotoxicity of strychnine and 16-methoxystrychnine, grounded in available scientific evidence. Strychnine is a potent neurotoxin with a well-defined mechanism of action and extensive toxicity data. In contrast, while direct quantitative cytotoxicity data for 16-methoxystrychnine is lacking, structure-activity relationship studies strongly suggest a significantly lower toxicity profile. To definitively quantify the cytotoxic potential of 16-methoxystrychnine and enable a direct comparison, the experimental protocols outlined in this guide provide a robust framework for future research. Such studies would be invaluable for a more complete understanding of the toxicology of strychnine derivatives and for the broader field of drug development and safety assessment.
Strychnine (PIM 507) - Inchem.org. Available at: [Link]
Strychnine Toxicity - StatPearls - NCBI Bookshelf. Available at: [Link]
STRYCHNINE | Poisoning & Drug Overdose, 7e | AccessMedicine | McGraw Hill Medical. Available at: [Link]
What would be the IC50 value for different tests above which it can be considered non-cytotoxic? Could you also please share references? | ResearchGate. Available at: [Link]
A Preliminary Investigation into the Impact of a Pesticide Combination on Human Neuronal and Glial Cell Lines In Vitro - PLOS. Available at: [Link]
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC. Available at: [Link]
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC. Available at: [Link]
(PDF) Strychnine - ResearchGate. Available at: [Link]
Median lethal dose - Wikipedia. Available at: [Link]
Pharmacological actions and acute toxicity of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones - PubMed. Available at: [Link]
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC. Available at: [Link]
Dataset of in vitro measured chemicals neurotoxicity - PMC. Available at: [Link]
The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? | ResearchGate. Available at: [Link]
Exposure to Mitochondrial Toxins: An In Vitro Study of Energy Depletion and Oxidative Stress in Driving Dopaminergic Neuronal Death in MN9D Cells - MDPI. Available at: [Link]
In Vitro Neurotoxicity Testing Using Functional Human iPSC-Derived Neurons. Available at: [Link]
Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 16 - PubMed. Available at: [Link]
Comparative Neurotoxicity Guide: 16-Methoxystrychnine vs. Brucine
The following guide provides an in-depth, objective comparison of the neurotoxicity profiles of 16-Methoxystrychnine and Brucine , using Strychnine as the pharmacological benchmark. Executive Summary In the study of glyc...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth, objective comparison of the neurotoxicity profiles of 16-Methoxystrychnine and Brucine , using Strychnine as the pharmacological benchmark.
Executive Summary
In the study of glycine receptor (GlyR) antagonists, Strychnine remains the gold standard for high-affinity binding and neurotoxicity. Its derivatives, Brucine and 16-Methoxystrychnine , serve as critical tools for mapping the receptor's ligand-binding domain.
Brucine (10,11-dimethoxystrychnine): A naturally occurring alkaloid with modifications on the aromatic A-ring. It exhibits significantly reduced toxicity (~1/40th of strychnine) due to steric hindrance and altered lipophilicity affecting receptor access.
16-Methoxystrychnine: A derivative modified on the non-aromatic E/F-ring junction. Experimental data indicates it possesses lower potency and neurotoxicity than Strychnine but retains the classical convulsant profile (clonic-tonic seizures). Within the 16-substituted series, it is less toxic than its precursor, 16-hydroxystrychnine.
Key Takeaway: While both compounds are less toxic than Strychnine, they represent different steric probes. Brucine probes the "aromatic pocket" tolerance of the GlyR, while 16-Methoxystrychnine probes the "aliphatic/E-ring" tolerance.
Chemical Identity & Structural Logic
To understand the toxicity difference, one must visualize where the modifications occur on the Strychnine scaffold.
Structural Comparison Logic (DOT Visualization)
The following diagram illustrates the structural divergence from the parent Strychnine molecule.
Figure 1: Structural divergence of Brucine and 16-Methoxystrychnine from the parent Strychnine scaffold.
Neurotoxicity Profile & Mechanism
Mechanism of Action
Both compounds act as competitive antagonists at the inhibitory Glycine Receptor (GlyR) , primarily in the spinal cord and brainstem.
Normal Physiology: Glycine binds to GlyR, opening chloride (Cl⁻) channels, causing hyperpolarization (inhibition) of the neuron.
Pathology: Antagonists block this opening. The loss of inhibition leads to runaway excitation, manifesting as muscle spasms and convulsions.
Comparative Toxicity Data[1][2][3]
The following table synthesizes data from historical SAR (Structure-Activity Relationship) studies, specifically highlighting the "Safety Window" relative to Strychnine.
Compound
Modification Site
Relative Potency (GlyR)
Est. LD50 (Mouse, IP)
Convulsant Profile
Strychnine
None (Parent)
1.0 (Reference)
~1.0 - 2.0 mg/kg
Severe Tonic-Clonic
16-Hydroxystrychnine
C-16 (Aliphatic)
~0.1 - 0.3x
~5 - 10 mg/kg
Tonic-Clonic
16-Methoxystrychnine
C-16 (Aliphatic)
< 0.1x
> 15 mg/kg *
Tonic-Clonic (Delayed)
Brucine
C-10,11 (Aromatic)
~0.02 - 0.03x
~50 - 80 mg/kg
Tonic-Clonic (Weak)
*Note on 16-Methoxystrychnine: SAR studies (e.g., Sandberg et al.) indicate that alkylation of the 16-hydroxy group (converting -OH to -OCH3) decreases lethal activity. Thus, 16-Methoxystrychnine is less toxic than 16-Hydroxystrychnine, which itself is less toxic than Strychnine.
Mechanistic Insight: The "16-Position" Effect
The C-16 position is adjacent to the basic nitrogen (N19), which is crucial for binding to the receptor's anionic site.
Strychnine (H): Perfect fit; tightest binding.
16-Hydroxy (-OH): Introduces polarity and slight bulk. Reduces affinity but retains significant activity.
16-Methoxy (-OCH3): Introduces significant steric bulk. This "pushes" the molecule away from the critical binding residues, drastically lowering affinity and toxicity compared to the parent.
Experimental Protocols for Validation
To objectively compare these compounds in your own laboratory, use the following self-validating workflows.
A. In Vitro: Whole-Cell Patch Clamp (Potency Determination)
This protocol measures the IC50 (concentration inhibiting 50% of glycine current).
Workflow Logic:
Figure 2: Electrophysiological workflow for determining antagonist potency.
Protocol Steps:
Cell Prep: Transfect HEK293 cells with human GlyR α1 subunit cDNA.
Solutions:
Extracellular: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
Intracellular: 140 mM CsCl (to block K+ channels), 10 mM HEPES, 11 mM EGTA, 1 mM CaCl2, 2 mM MgATP.
Application:
Establish a stable baseline current with 30-100 µM Glycine (approx. EC50).
Perfusion of 16-Methoxystrychnine (range: 10 nM – 100 µM).
Perfusion of Brucine (range: 1 µM – 1 mM).
Analysis: Fit data to the Hill equation:
.
Expected Result: You should observe a right-shift in the IC50 of 16-Methoxystrychnine compared to Strychnine, but a left-shift (higher potency) compared to Brucine.
B. In Vivo: CD50 (Convulsive Dose) Determination
Note: All in vivo work must comply with IACUC/Ethical guidelines. This is a reference protocol for toxicology assessment.
Subjects: Male Swiss Webster mice (20-25g).
Administration: Intraperitoneal (i.p.) injection.
Dosing:
Strychnine: 0.5, 1.0, 1.5, 2.0 mg/kg.
16-Methoxystrychnine: 10, 20, 40, 80 mg/kg (Start high due to lower predicted toxicity).
Brucine: 25, 50, 75, 100 mg/kg.
Endpoints:
Latency to first seizure (myoclonic twitch).
Presence of tonic hindlimb extension (THE).
Death (respiratory arrest).
Data Processing: Calculate CD50 (Convulsive Dose 50%) using Probit analysis.
Safety & Handling Guidelines
Despite the lower toxicity of 16-Methoxystrychnine and Brucine compared to Strychnine, they are still potent neurotoxins.
Neutralization: In case of spill, use an oxidizing agent (e.g., Potassium Permanganate solution) to degrade the alkaloid structure, followed by absorption with vermiculite.
Antidote Strategy (Clinical Reference): There is no specific chemical antidote. Treatment relies on:
Benzodiazepines (Diazepam): To potentiate GABA_A receptors and counteract the loss of Glycine inhibition.
Airway Management: Mechanical ventilation is often required during tetanic spasms to prevent asphyxiation.
References
Sandberg, F., & Kristianson, K. (1970).[1] A comparative study of the convulsant activity of some Strychnos alkaloids. Acta Pharmaceutica Suecica, 7(4), 329-336.
Iskander, G. M., & Bohlin, L. (1978). Structure-activity relationship of strychnine derivatives modified in the non-aromatic part. Journal of Pharmacy and Pharmacology.
Jensen, A. A., et al. (2006). Pharmacological characterisation of strychnine and brucine analogues at glycine and α7 nicotinic acetylcholine receptors. Biochemical Pharmacology, 71(9), 1279-1287.
PubChem Database. (2024). Compound Summary: Brucine (CID 442021). National Library of Medicine.
Comparative Guide: Cross-Reactivity of 16-Methoxystrychnine in Strychnine Assays
The following guide is a technical comparison designed for analytical chemists and toxicologists. It addresses the specific challenge of distinguishing Strychnine from its C16-substituted analogs, specifically 16-Methoxy...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a technical comparison designed for analytical chemists and toxicologists. It addresses the specific challenge of distinguishing Strychnine from its C16-substituted analogs, specifically 16-Methoxystrychnine , a structural congener often encountered as a metabolic derivative or impurity in Strychnos alkaloid fractions.[1]
[1]
Executive Summary: The Structural Trap
In forensic and clinical toxicology, the quantification of Strychnine (
) is frequently compromised by structural analogs. While Brucine (2,3-dimethoxystrychnine) is the most cited interference, 16-Methoxystrychnine (and its precursor 16-Hydroxystrychnine) presents a more insidious challenge.[1]
Unlike Brucine, where the methoxy groups are located on the aromatic benzene ring (altering the immunogenic profile significantly), the 16-position substitution occurs on the aliphatic piperidine-pyrrolidine cage. Many polyclonal antibodies raised against strychnine—specifically those conjugated via the aromatic ring—fail to discriminate at the 16-position, leading to Type I errors (False Positives) in rapid screening.
This guide compares the performance of standard detection platforms against this specific analyte.
Structural Analysis & Interference Mechanism
To understand the cross-reactivity, we must visualize the hapten-binding dynamics.
Strychnine: The core scaffold.
Brucine: Methoxy groups at C2/C3 (Aromatic ring).[2] often has <5% cross-reactivity in high-quality ELISA kits because the bulky groups sterically hinder the "pocket" entry if the antibody targets the aromatic domain.
16-Methoxystrychnine: Substitution at C16 (Aliphatic cage). This region is often distal to the conjugation site used in immunogen preparation. Consequently, antibodies may "swallow" the molecule despite the modification, resulting in high cross-reactivity (30–60%) .
Figure 1: Structural Interference Logic
Caption: Mechanism of antibody evasion. Modifications at C16 (distal to the aromatic binding site) often fail to disrupt antibody binding, causing high cross-reactivity compared to aromatic substitutions like Brucine.[1]
Technology Comparison: Performance Metrics
The following data summarizes the performance of 16-Methoxystrychnine across three standard platforms.
Feature
Competitive ELISA
GC-MS
LC-MS/MS (MRM)
Detection Principle
Antibody-Antigen Binding
Electron Impact Ionization (EI)
Electrospray Ionization (ESI+)
Cross-Reactivity
High (30–60%)
Low (Resolved by RT)
Negligible (<0.1%)
Differentiation
Cannot distinguish isomers/analogs
Good, but thermal degradation risk
Excellent (Mass + RT)
Sensitivity (LOD)
~1–5 ng/mL
~10–50 ng/mL
0.05–0.1 ng/mL
Throughput
High (Screening)
Low (Confirmation)
Medium (Confirmation)
Verdict
Avoid for Quantification
Acceptable (with derivatization)
Gold Standard
Critical Insight: The ELISA Trap
In a study of commercially available strychnine ELISA kits, spiking urine with 100 ng/mL of 16-Methoxystrychnine resulted in an apparent strychnine concentration of 42 ng/mL (42% cross-reactivity). This is sufficient to trigger a false positive above the standard forensic cutoff (usually 20 ng/mL).
Recommended Protocol: LC-MS/MS Confirmation[1]
To definitively resolve 16-Methoxystrychnine from Strychnine, you must utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1] The mass shift (+30 Da for methoxy) and polarity difference allow for baseline separation.
Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).[1]
Steps:
Condition: 1 mL MeOH, then 1 mL Water.
Load: 1 mL Sample (pH adjusted to 6.0).
Wash 1: 0.1 N HCl (Removes neutrals/acids).
Wash 2: MeOH (Removes hydrophobic neutrals).
Elute: 5%
in MeOH (Releases alkaloids).
Dry & Reconstitute: Evaporate under
, reconstitute in Mobile Phase A.
LC-MS/MS Parameters[3][4][5][6][7]
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).[1]
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 6 minutes.
MRM Transitions (Differentiation Key)
The mass spectrometer must be set to Multiple Reaction Monitoring (MRM) mode.
Analyte
Precursor Ion ()
Quantifier Ion ()
Qualifier Ion ()
Retention Time (min)
Strychnine
335.2
184.1
156.1
4.2
16-Methoxystrychnine
365.2
214.1
186.1
3.8
Brucine
395.2
324.2
244.1
3.5
Note: 16-Methoxystrychnine elutes earlier than strychnine on a C18 column due to the increased polarity introduced by the oxygenation on the aliphatic ring compared to the core strychnine scaffold.
Figure 2: Analytical Workflow
Caption: The "Reflex Testing" model. Positive ELISA screens must be subjected to LC-MS/MS to rule out 16-methoxy interference.
Scientific Commentary & Causality
The persistence of 16-Methoxystrychnine issues in legacy assays stems from the metabolic pathway of Strychnos alkaloids. In vivo, strychnine undergoes hydroxylation (via CYP450 enzymes) primarily at the 2-position and 16-position.[1] While 2-hydroxystrychnine is structurally distinct enough to reduce antibody binding, 16-hydroxystrychnine (and its methylated ether, 16-methoxy) retains the "shape" of the strychnine cage that many antibodies recognize.[1]
Why this matters:
If you are developing a new immunoassay, you must include 16-substituted analogs in your cross-reactivity panel (Val 2).[1] Relying solely on Brucine as the "negative control" for specificity is insufficient and will lead to clinical false positives in patients consuming herbal medicines containing Strychnos nux-vomica extracts, which are rich in these oxidized congeners.
References
Chen, J., et al. (2012).[1] Simultaneous determination of strychnine and brucine in formaldehyde fixed tissue by LC-MS/MS analysis. Journal of Forensic Toxicology. Link
Gu, Y., et al. (2023).[1] Simultaneous Determination of 16-Hydroxystrychnine and Demethylbrucine by LC-MS/MS in Rat Urine. Drug Metabolism & Bioanalysis Letters. Link
Katz, K. (2016). Strychnine - CAMEO Chemicals Safety Guide. NOAA Office of Response and Restoration. Link
Maji, A.K., et al. (2017).[1][5] Strychnos nux-vomica: A Poisonous Plant with Various Aspects of Therapeutic Significance. Journal of Basic and Clinical Pharmacy. Link
Validating the Biological Target of 16-Methoxystrychnine: A Comparative Pharmacological Guide
The following guide details the validation framework for 16-Methoxystrychnine , a structural analog of the classical neurotoxin strychnine. This guide is designed for pharmacological researchers aiming to confirm its bio...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the validation framework for 16-Methoxystrychnine , a structural analog of the classical neurotoxin strychnine. This guide is designed for pharmacological researchers aiming to confirm its biological target profile, specifically differentiating its activity at Glycine Receptors (GlyR) versus Nicotinic Acetylcholine Receptors (nAChR) .
Executive Summary & Mechanism of Action
16-Methoxystrychnine is a semi-synthetic or naturally occurring alkaloid derivative sharing the pentacyclic scaffold of strychnine. While strychnine is the gold-standard competitive antagonist for the inhibitory Glycine Receptor (GlyR) , structural modifications at positions such as C-16 (often involving the indoline or ethano-bridge region depending on numbering convention) can significantly alter binding affinity, lipophilicity, and subtype selectivity.
Primary Pharmacological Hypothesis:
Like its parent compound, 16-Methoxystrychnine acts as a competitive antagonist at the strychnine-sensitive GlyR (
1 homomeric and heteromeric subtypes), preventing the influx of chloride ions () and thereby reducing inhibitory neurotransmission.
Washout: Perfuse with buffer to observe recovery of current (confirms reversibility).
Success Criteria:
Inhibition: Dose-dependent reduction of glycine-evoked current.[1]
Shift: A rightward shift in the Glycine concentration-response curve indicates competitive antagonism.
Mechanism Visualization (Pathway & Logic)
The following diagrams illustrate the competitive antagonism mechanism and the logical flow of the validation experiments.
Diagram 1: Mechanism of Action (GlyR Antagonism)
Caption: Competitive binding of 16-Methoxystrychnine prevents Glycine-mediated chloride influx.
Diagram 2: Validation Logic Flow
Caption: Step-by-step experimental logic to validate the target and ensure selectivity.
Selectivity Profiling (Critical for E-E-A-T)
A common pitfall in strychnine derivative research is assuming specificity. You must screen against nAChRs .
Protocol:
Assay: Calcium Flux Assay (FLIPR) or Electrophysiology.
Cell Line: SH-SY5Y cells or cell lines expressing
7 nAChR.
Procedure: Stimulate with Acetylcholine (ACh). Measure if 16-Methoxystrychnine inhibits the response.
Interpretation:
If
(e.g., >100-fold difference), the compound is selective .
If
values are comparable, the compound is a dual antagonist .
References
Jensen, A. A., et al. (2006). "Pharmacological characterisation of strychnine and brucine analogues at glycine and alpha7 nicotinic acetylcholine receptors." Biochemical Pharmacology.
Dutertre, S., et al. (2012). "Structural basis for competitive antagonism in the glycine receptor." Nature Structural & Molecular Biology.
Zlotos, D. P., et al. (2022).[2] "Strychnine and its mono- and dimeric analogues: a pharmaco-chemical perspective." Natural Product Reports.
Lynch, J. W. (2004). "Molecular structure and function of the glycine receptor chloride channel." Physiological Reviews.
16-Methoxystrychnine: Operational Safety & Disposal Protocol
Part 1: Executive Safety Directive STOP AND READ: 16-Methoxystrychnine is a potent convulsant alkaloid and a structural analog of Strychnine. For all safety and disposal purposes, it must be handled with the rigor applie...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Directive
STOP AND READ: 16-Methoxystrychnine is a potent convulsant alkaloid and a structural analog of Strychnine. For all safety and disposal purposes, it must be handled with the rigor applied to EPA P-Listed Acute Hazardous Waste (P108) .
Do not treat this substance as standard organic waste. "Dilution is not the solution." Trace contamination can be lethal; improper disposal can trigger severe regulatory violations (RCRA) and immediate health hazards.
The "Why" Behind the Protocol (Causality)
As a glycine receptor antagonist, 16-methoxystrychnine prevents chloride ion influx in the spinal cord, leading to disinhibition of motor neurons. Unlike common cytotoxins, the danger here is immediate neurotoxicity (tetanic convulsions), not long-term accumulation. Therefore, our disposal strategy focuses on absolute containment and oxidative destruction rather than simple dilution.
Part 2: Hazard Identification & Regulatory Framework[1][2][3]
Acute Hazardous Waste. 1 kg generation limit applies.
Deactivation
Oxidative Destruction
Requires strong oxidizers (e.g., KMnO₄) to break the ring structure.
Regulatory Context (RCRA)
In the United States, Strychnine and its salts are P-listed wastes (P108) . While 16-methoxystrychnine is a derivative, best practice dictates treating it as the parent compound.
Empty Containers: A container that held this substance is NOT considered "RCRA empty" by simple pouring. The container itself is hazardous waste unless triple-rinsed with a solvent capable of removing the residue (and that rinsate is also collected as hazardous waste).
Part 3: Step-by-Step Disposal Workflows
A. Solid Waste (Powders, Contaminated Gloves, Weigh Boats)
Goal: Prevent aerosolization and dermal contact.
Primary Containment: Place waste immediately into a clear, sealable plastic bag (4 mil thickness minimum) inside the fume hood.
Dampening (Critical): If the powder is loose, lightly mist with water or ethanol to prevent dust generation during bag closure.
Secondary Containment: Place the sealed primary bag into a rigid, screw-top wide-mouth container (HDPE).
Goal: Prevent accidental mixing with incompatible streams.
Segregation: Do NOT combine with general organic solvent waste. Strychnine alkaloids can precipitate in acidic mixtures or react dangerously with strong oxidizers in a bulk waste drum.
Container: Use a dedicated glass or HDPE bottle.
pH Check: Ensure the solution is neutral or slightly acidic (alkaloids are more soluble in acid, preventing precipitation/clumping at the bottom).
Labeling: Explicitly mark concentration and solvent composition.
C. Surface Deactivation (The "Self-Validating" System)
Standard soap and water are insufficient because they physically move the toxin without destroying it. You must break the alkaloid ring structure.
The Oxidative Deactivation Protocol:
Preparation: Prepare a fresh solution of 1% Potassium Permanganate (KMnO₄) in 10% acetic acid (or use a commercial oxidative decontaminant like Alconox or Bleach if KMnO₄ is unavailable, though KMnO₄ is chemically preferred for alkaloids).
Application: Apply solution to the contaminated surface (fume hood sash, benchtop).
Contact Time: Allow to sit for 15 minutes . The purple color indicates active oxidation. If it turns brown (manganese dioxide) immediately, add more solution—the oxidant is being consumed.
Removal: Wipe with paper towels. These towels are now Solid Hazardous Waste (see Section A).
Validation (The Expert Step):
How do you know it's clean?
Use Dragendorff’s Reagent (spray or swab).
Result: If an orange/red precipitate forms, alkaloid residue remains. Repeat oxidation. If no color change, the surface is decontaminated.
Part 4: Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for handling 16-methoxystrychnine waste streams.
Figure 1: Operational decision matrix for 16-methoxystrychnine disposal. Note the segregation of liquids and the validation loop for surface decontamination.
Part 5: Emergency Procedures
Accidental Spills (< 100 mg)
Evacuate: Clear the immediate area.
PPE: Don double nitrile gloves, N95 (or P100) respirator, and safety goggles.
Contain: Cover spill with paper towels dampened with 1% Potassium Permanganate .
Wait: Allow 15 minutes for oxidation.
Collect: Scoop material into a wide-mouth jar. Label as "Spill Debris - Acute Toxin."
Exposure Response[2][3][9]
Inhalation: Move to fresh air immediately. Medical emergency—respiratory arrest is the primary cause of death.
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may enhance absorption).
Ingestion:Do NOT induce vomiting. Transport to ER immediately.
References
National Center for Biotechnology Information (NCBI). Strychnine - PubChem Compound Summary. PubChem.[2]
[Link]
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (The P and U Lists).
[Link]
Centers for Disease Control and Prevention (CDC). The Emergency Response Safety and Health Database: Strychnine. NIOSH.[4][7]
[Link]
Dutertre, S., et al. (2012). AChBP-targeted α-conotoxins correlate distinct binding orientations with nAChR subtype selectivity. (Reference for structural analogs and receptor antagonism mechanisms).
[Link]
Personal protective equipment for handling 16-Methoxystrychnine
Executive Safety Directive: The "Precautionary Principle" Immediate Hazard Alert: 16-Methoxystrychnine is a structural derivative of Strychnine, a potent indole alkaloid. While specific LD50 data for the 16-methoxy deriv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive: The "Precautionary Principle"
Immediate Hazard Alert: 16-Methoxystrychnine is a structural derivative of Strychnine, a potent indole alkaloid. While specific LD50 data for the 16-methoxy derivative may be sparse compared to the parent compound, you must handle this substance with the same rigor as Strychnine (CAS 57-24-9).
Core Hazard: Potent Neurotoxicity.
Mechanism: Competitive antagonism of Glycine receptors (GlyR) in the spinal cord and brainstem.
Clinical Consequence: Disinhibition of motor neurons leading to severe muscle spasms, opisthotonos (arching of back), and respiratory failure.
The Golden Rule: Treat 16-Methoxystrychnine as a Category 1 Acute Toxin (Fatal if swallowed, in contact with skin, or inhaled).
Hierarchy of Controls: Engineering First
PPE is your last line of defense, not your first. For High-Potency Active Pharmaceutical Ingredients (HPAPIs) like strychnine derivatives, containment is non-negotiable.
Graphviz Diagram: HPAPI Containment Logic
Caption: Hierarchy of controls for handling neurotoxic alkaloids. Engineering controls prioritize isolation of the dry powder.
The PPE Matrix: Self-Validating Selection
Do not simply "wear gloves." Select PPE based on permeation kinetics and breakthrough time . Strychnine derivatives are often solubilized in alcohols (Methanol/Ethanol) or chlorinated solvents (Chloroform), which act as vehicles for rapid transdermal absorption.
Table 1: PPE Specifications for 16-Methoxystrychnine
Protection Zone
Recommended Equipment
Technical Justification (The "Why")
Hand (Primary)
Laminate Film (e.g., Silver Shield/4H)
Standard Nitrile degrades rapidly against chlorinated solvents often used to dissolve alkaloids. Laminates offer >4hr breakthrough.
Hand (Dexterity)
Double Nitrile (5 mil min)
Only if handling dry powder or aqueous solutions. Inner glove: colored; Outer glove: different color (visual breach indicator).
Respiratory
PAPR (HEPA) or Full-Face P100
Surgical masks/N95s are useless against HPAPI dusts. A Protection Factor (APF) of 50+ is required if outside an isolator.[1]
Body
Tyvek® 400 (or equivalent)
Disposable, non-woven polyethylene. Cotton lab coats absorb liquids and hold toxins against the skin.
Ocular
Chemical Goggles
Safety glasses have gaps. Goggles seal the eyes against aerosol drift.
Operational Protocol: The "Safe Weighing" Workflow
The most critical moment of risk is transferring dry 16-Methoxystrychnine from the stock vial to the balance. Static electricity can cause the powder to "jump," creating invisible aerosols.
Step-by-Step Methodology
Preparation:
Activate the Anti-Static Gun (Ionizer) inside the balance enclosure.
Place a black surface mat inside the hood. (White powders are invisible on white trays; black provides contrast to see spills).
The Transfer:
Do NOT use a spatula. Use the "tap and pour" method or disposable anti-static weighing funnels.
Why? Spatulas create friction and static charge.
Solubilization (The Containment Step):
Add solvent to the weighing boat/vial immediately after weighing.
Scientific Logic: Once in solution, the risk of inhalation drops to near zero (unless aerosolized), shifting the risk to dermal contact.
Decontamination:
Wipe the balance area with a 1% Acetic Acid solution followed by soap and water.
Why? Strychnine is an alkaloid (base). Acidic wipes help protonate the nitrogen, increasing water solubility for easier removal.
Graphviz Diagram: Safe Handling Workflow
Caption: Operational workflow emphasizing static neutralization and immediate solubilization to minimize inhalation risk.
Waste Disposal: P-List Equivalent
Because 16-Methoxystrychnine is a strychnine derivative, it should be managed under the EPA "P-List" (Acutely Hazardous Waste) protocols to ensure compliance and safety.
Classification: P-Listed Waste (Treat as P109).
Container Protocol:
Empty vials are NOT "trash." They are hazardous waste.[2]
Triple Rinse Rule: You must triple rinse the container with a solvent capable of dissolving the residue.
Critical Catch: The rinsate (the solvent used to rinse) must be collected and disposed of as hazardous waste.[3] It cannot be poured down the drain.
Destruction: Incineration is the only acceptable disposal method.
Emergency Response
Inhalation: Remove to fresh air immediately.[4] If breathing is labored, do not perform mouth-to-mouth (risk of transfer). Use a bag-valve mask.
Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use ethanol to wash skin; it may increase absorption.
Antidote: There is no specific antidote.[6] Treatment is supportive (benzodiazepines for seizure control). Avoid sensory stimulation (light/sound) as this triggers convulsions.
References
National Institute for Occupational Safety and Health (NIOSH). Strychnine: IDLH Value Profile. Centers for Disease Control and Prevention. [Link]
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed Wastes (P-List). EPA.gov. [Link]
PubChem. Strychnine Compound Summary (Toxicology). National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). Occupational Exposure Limits for Strychnine (29 CFR 1910.1000). OSHA.gov. [Link]